PHA 568487 free base
Description
The exact mass of the compound N-(3R)-1-Azabicyclo(2.2.2)oct-3-yl-2,3-dihydro-1,4-benzodioxin-6-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14/h1-2,9,11,13H,3-8,10H2,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVXHMJTVXZFPD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047285 | |
| Record name | PHA-00568487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527680-56-4 | |
| Record name | PHA-568487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-00568487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-568487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9IF5SIJ2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of PHA-568487 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHA-568487 is a potent and selective agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel widely expressed in the central nervous system and periphery. Its ability to modulate cholinergic signaling has positioned it as a promising therapeutic candidate for a range of neurological and inflammatory disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of PHA-568487 free base. Detailed experimental protocols, quantitative biological data, and elucidated signaling pathways are presented to support further research and development efforts in this area.
Introduction
The α7 nicotinic acetylcholine receptor has emerged as a significant target for drug discovery due to its involvement in cognitive processes, neuroprotection, and the inflammatory reflex. Agonists of this receptor have shown potential in preclinical models of Alzheimer's disease, schizophrenia, and sepsis. PHA-568487 has been identified as a key compound in this class, demonstrating oral bioavailability and brain penetrance. This document serves as a central repository of technical information concerning PHA-568487, with a focus on its chemical synthesis and biological mechanism of action.
Physicochemical Properties and Biological Activity
PHA-568487 is an azabicyclic aryl amide with high affinity and selectivity for the α7 nAChR. Its biological activity is summarized in the tables below.
Table 1: Receptor Binding and Functional Activity of PHA-568487
| Parameter | Receptor/Assay | Value | Reference |
| Ki | Human α7 nAChR | 44 nM | |
| 5-HT3 Receptor | 2800 nM | ||
| IC50 | α3β4 nAChR | > 100 µM | |
| α1β1δγ nAChR | > 100 µM | ||
| % Inhibition | α4β2 nAChR | < 1% | |
| hERG | 5% |
Table 2: In Vivo Efficacy of PHA-568487
| Animal Model | Effect | Dosage | Reference |
| Rat model of cardiopulmonary bypass | Attenuated cerebral injury, inhibited hippocampal cell apoptosis | 0.8 mg/kg | [1] |
| Mice with ischemic stroke and bone fracture | Reduced neuroinflammation and oxidative stress | Not specified | |
| Air pouch model of inflammation | Decreased concentration of 12 pro-inflammatory cytokines | 50 mg/kg | [2][3] |
| Rat P50 auditory sensory gating assay | Demonstrated in vivo efficacy | Not specified |
Synthesis of PHA-568487 Free Base
The synthesis of PHA-568487, N-((3R)-1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydrobenzo[b][1]dioxine-6-carboxamide, involves the amide coupling of two key intermediates: (3R)-1-azabicyclo[2.2.2]octan-3-amine and 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid. While a definitive publication detailing the exact synthesis of PHA-568487 is not publicly available, the following protocol is a highly probable route based on the synthesis of analogous α7 nAChR agonists.
Synthesis of (3R)-1-azabicyclo[2.2.2]octan-3-amine
The chiral amine intermediate can be prepared via stereoselective methods to ensure the desired (R)-configuration.
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Experimental Protocol: A common method involves the asymmetric reduction of 1-azabicyclo[2.2.2]octan-3-one. This can be achieved using a chiral catalyst, such as a ruthenium-BINAP complex, under hydrogen pressure. The resulting (R)-1-azabicyclo[2.2.2]octan-3-ol is then converted to the corresponding amine. Alternatively, resolution of a racemic mixture of the amine can be performed using a chiral acid.
Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-6-carboxylic acid
This carboxylic acid component can be synthesized from commercially available starting materials.
-
Experimental Protocol: A plausible route starts with 3,4-dihydroxybenzaldehyde. A ring-closing reaction with 1,2-dibromoethane (B42909) under basic conditions yields 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. Subsequent oxidation of the aldehyde, for instance with potassium permanganate, affords the desired 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid.
Amide Coupling to Yield PHA-568487
The final step is the formation of the amide bond between the chiral amine and the carboxylic acid.
-
Experimental Protocol:
-
Dissolve 2,3-dihydrobenzo[b][1]dioxine-6-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like hydroxybenzotriazole (B1436442) (HOBt).
-
Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.
-
Add (3R)-1-azabicyclo[2.2.2]octan-3-amine to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield PHA-568487 free base.
-
Signaling Pathways and Mechanism of Action
PHA-568487 exerts its biological effects primarily through the activation of the α7 nAChR, which in turn modulates downstream signaling cascades, notably the Akt/GSK3β and NF-κB pathways.
Akt/GSK3β Signaling Pathway
Activation of the α7 nAChR by PHA-568487 leads to the stimulation of the PI3K/Akt pathway. Activated Akt then phosphorylates and inactivates glycogen (B147801) synthase kinase 3β (GSK3β).[1] This pathway is crucial for promoting cell survival and reducing apoptosis.[1]
NF-κB Signaling Pathway
PHA-568487 has been shown to attenuate inflammatory responses by inhibiting the activation of the NF-κB signaling pathway.[4] This pathway is a key regulator of pro-inflammatory gene expression. The activation of α7 nAChR by PHA-568487 can interfere with the TLR4/MyD88-dependent activation of NF-κB.[4]
Key Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Air Pouch Model of Inflammation
This model is used to assess the anti-inflammatory effects of PHA-568487.[2][3]
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Procedure:
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Inject 3 mL of sterile air subcutaneously into the dorsal region of mice to form an air pouch.
-
Three days later, inject an additional 3 mL of sterile air into the pouch to maintain its structure.
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On day six, administer PHA-568487 (e.g., 5 mg/kg or 50 mg/kg, intraperitoneally) or vehicle control.[2]
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After 30 minutes, inject a pro-inflammatory stimulus (e.g., 10 µg of lipopolysaccharide (LPS)) directly into the air pouch.[3]
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After a set time point (e.g., 6 hours), euthanize the mice and lavage the air pouch with phosphate-buffered saline (PBS).[2]
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Collect the lavage fluid and measure the concentration of inflammatory cells and cytokines using appropriate methods (e.g., flow cytometry, ELISA, or multiplex bead array).
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In Vitro Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This assay evaluates the effect of PHA-568487 on human immune cell responses.
-
Procedure:
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Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
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Wash the cells with PBS and resuspend in complete cell culture medium.
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Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
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Pre-treat the cells with various concentrations of PHA-568487 or vehicle control for 1 hour.
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Stimulate the cells with LPS (e.g., 10 ng/mL) for 4-24 hours.
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Collect the cell culture supernatants and measure the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or other immunoassays.
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Western Blot Analysis of Signaling Proteins
This technique is used to quantify the changes in protein expression and phosphorylation in response to PHA-568487 treatment.[1]
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Procedure:
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Treat cells or tissues with PHA-568487 as described in the relevant experimental protocol.
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Lyse the cells or homogenize the tissues in a lysis buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
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Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, NF-κB p65) overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
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Conclusion
PHA-568487 is a valuable research tool and a promising therapeutic lead compound that selectively targets the α7 nAChR. Its well-characterized anti-inflammatory and neuroprotective properties, mediated through the Akt/GSK3β and NF-κB signaling pathways, provide a strong rationale for its further investigation in relevant disease models. The synthetic and experimental protocols detailed in this guide offer a solid foundation for researchers to build upon in their exploration of the therapeutic potential of PHA-568487 and other α7 nAChR agonists.
References
- 1. α7 nicotinic acetylcholine receptor agonist attenuates the cerebral injury in a rat model of cardiopulmonary bypass by activating the Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PHA 568487 Free Base in Neuroinflammation: A Technical Guide for Researchers
An in-depth exploration of the selective α7 nicotinic acetylcholine (B1216132) receptor agonist, PHA 568487, and its therapeutic potential in neuroinflammatory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its study.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The inflammatory response in the central nervous system (CNS) is primarily mediated by microglia and astrocytes. While this response is initially protective, chronic or dysregulated activation of these glial cells can lead to neuronal damage and disease progression. The cholinergic anti-inflammatory pathway, which is mediated by the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a promising target for modulating neuroinflammation. PHA 568487 free base is a selective agonist for the α7 nAChR that has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical models. This technical guide synthesizes the current knowledge on PHA 568487, providing a detailed resource for researchers investigating its therapeutic potential.
Mechanism of Action
PHA 568487 exerts its anti-inflammatory effects by activating the α7 nAChR, which is expressed on various cell types in the CNS, including microglia, astrocytes, and neurons. Activation of this receptor triggers intracellular signaling cascades that ultimately suppress the production of pro-inflammatory mediators. The primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[1][2]
Upon binding of PHA 568487 to the α7 nAChR, several downstream pathways are initiated:
-
JAK2/STAT3 Pathway: Activation of the α7 nAChR can lead to the phosphorylation of Janus kinase 2 (JAK2) and subsequent activation of the signal transducer and activator of transcription 3 (STAT3). Activated STAT3 can suppress the transcription of pro-inflammatory genes.
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another important downstream effector of α7 nAChR activation. This pathway is implicated in promoting cell survival and reducing inflammation.
-
Inhibition of NF-κB Activation: A crucial consequence of α7 nAChR signaling is the inhibition of NF-κB activation.[1][2] This is achieved by preventing the degradation of the inhibitory kappa B (IκB) protein, which otherwise allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]
By these mechanisms, PHA 568487 effectively dampens the inflammatory response of microglia and astrocytes, and promotes a shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) microglial phenotype.
Data Presentation
The following tables summarize the key quantitative data regarding the pharmacological properties and experimental use of PHA 568487.
Table 1: Pharmacological Profile of PHA 568487
| Parameter | Value | Receptor/Target | Reference |
| Ki | 44 nM | α7 nAChR | [3] |
| IC50 | > 100 µM | α3β4 nAChR | [3] |
| IC50 | > 100 µM | α1β1δγ nAChR | [3] |
Table 2: Effective Doses and Concentrations of PHA 568487 in Neuroinflammation Studies
| Model System | Concentration/Dose | Effect | Reference |
| In vivo (mice, pMCAO) | 0.8 mg/kg (i.p.) | Reduced infarct volume and neuronal injury, decreased M1 microglia, increased M2 microglia, reduced NF-κB p65 phosphorylation. | [1][2] |
| In vitro (bone marrow-derived macrophages) | 10 µg/mL | Prevented NF-κB activation. | |
| In vitro (human PBMCs) | 10 µM - 100 µM | Attenuated inflammatory response. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PHA 568487 in neuroinflammation.
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice to model stroke and assess the neuroprotective effects of PHA 568487.
Materials:
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C57BL/6J mice
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Anesthesia (e.g., isoflurane)
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Heating pad with rectal probe
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Surgical microscope
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Micro-dissecting instruments
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6-0 nylon monofilament with a rounded tip
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PHA 568487 solution (0.8 mg/kg in 0.9% saline)
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Saline solution (vehicle control)
Procedure:
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Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1-1.5% for maintenance).
-
Maintain the body temperature at 37°C using a heating pad.
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
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Temporarily clamp the CCA and ICA.
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Make a small incision in the ECA stump.
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Introduce the 6-0 nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically around 9-10 mm from the carotid bifurcation.
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Secure the filament in place. For permanent MCAO, the filament is left in place.
-
Suture the incision.
-
Administer PHA 568487 (0.8 mg/kg) or saline intraperitoneally at desired time points (e.g., 1 and 2 days after pMCAO).[1][2]
-
Monitor the animals for neurological deficits and perform behavioral tests at specified time points.
-
At the end of the experiment, euthanize the animals and perfuse with 4% paraformaldehyde for tissue fixation and subsequent analysis.
In Vitro Model: Primary Microglia Culture and Treatment
This protocol details the isolation and culture of primary microglia to study the direct effects of PHA 568487 on their activation.
Materials:
-
P0-P2 neonatal mouse pups
-
DMEM/F12 medium
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Fetal bovine serum (FBS)
-
Penicillin/Streptomycin
-
LPS (lipopolysaccharide)
-
PHA 568487
-
Reagents for immunocytochemistry and Western blotting
Procedure:
-
Isolate brains from neonatal mouse pups.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with trypsin and triturate to obtain a single-cell suspension.
-
Plate the mixed glial cells in DMEM/F12 with 10% FBS and penicillin/streptomycin.
-
After 10-14 days, harvest microglia by gentle shaking of the flasks.
-
Plate the purified microglia for experiments.
-
To induce an inflammatory response, treat the microglia with LPS (e.g., 100 ng/mL).
-
Co-treat with PHA 568487 at the desired concentration (e.g., 10 µM).
-
After the incubation period, collect the cell lysates for Western blot analysis of p-p65, p65, and other signaling proteins, or fix the cells for immunocytochemistry.
-
Collect the culture supernatant to measure cytokine levels using ELISA or multiplex assays.
Immunohistochemistry for Microglial and Astrocyte Markers
This protocol describes the staining of brain sections to visualize and quantify microglia and astrocytes.
Materials:
-
Paraffin-embedded or frozen brain sections (5-10 µm)
-
Primary antibodies: anti-Iba1 (for microglia), anti-GFAP (for astrocytes), anti-CD68/CD11b (for activated microglia/macrophages).
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin (B1166041) sections or fix frozen sections.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer heat-induced epitope retrieval).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the sections and mount with a mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of PHA 568487 in microglia.
References
- 1. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 2. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress and brain injury in mice with ischemic stroke and bone fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
The α7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Free Base: A Technical Guide to its Role in Oxidative Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism and experimental validation of PHA 568487 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, in the context of oxidative stress reduction. The document synthesizes findings from preclinical studies, focusing on an ischemic stroke model where PHA 568487 has demonstrated significant neuroprotective effects. We provide a comprehensive overview of the signaling pathways involved, quantitative data from key experiments, and detailed methodologies for reproducing these findings. This guide is intended to serve as a resource for researchers investigating novel therapeutic strategies for conditions associated with neuroinflammation and oxidative stress.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological feature of numerous neurological disorders, including ischemic stroke. The α7 nicotinic acetylcholine receptor (α7nAChR) has emerged as a promising therapeutic target due to its role in modulating inflammation and neuronal survival. This compound is a selective agonist for the α7nAChR.[1][2] This guide explores the evidence supporting the use of PHA 568487 to mitigate oxidative stress and its downstream damaging effects.
Core Mechanism: The Cholinergic Anti-Inflammatory Pathway
PHA 568487 exerts its effects primarily through the activation of the cholinergic anti-inflammatory pathway. This signaling cascade is initiated by the binding of an agonist, such as PHA 568487, to α7nAChRs on the surface of various cells, including neurons and immune cells like microglia and macrophages.[3][4]
Signaling Pathway
Activation of the α7nAChR by PHA 568487 is understood to initiate a downstream signaling cascade that ultimately suppresses the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[5][6] While the precise intermediates can vary by cell type, a key pathway involves the Janus kinase 2 (JAK2) and the Signal Transducer and Activator of Transcription 3 (STAT3).[5][7] Upon α7nAChR activation, JAK2 is phosphorylated, which in turn phosphorylates STAT3. Activated STAT3 can then modulate gene expression and interfere with the NF-κB pathway, leading to a reduction in the transcription of pro-inflammatory and pro-oxidant genes.[5][8]
Specifically, this pathway leads to a decrease in the phosphorylation of the p65 subunit of NF-κB, which is critical for its activation and translocation to the nucleus.[1][6] By inhibiting NF-κB, PHA 568487 effectively downregulates the expression of genes that contribute to oxidative stress, such as NADPH oxidase subunits.[1][3]
References
- 1. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress and brain injury in mice with ischemic stroke and bone fracture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of α-7 Nicotinic Acetylcholine Receptor Reduces Ischemic Stroke Injury through Reduction of Pro-Inflammatory Macrophages and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The efficacy of an allosteric modulator of the alpha 7 nicotinic acetylcholine receptor in a murine model of stroke [frontiersin.org]
- 5. Convergence of alpha 7 nicotinic acetylcholine receptor-activated pathways for anti-apoptosis and anti-inflammation: central role for JAK2 activation of STAT3 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: PHA-568487 Free Base Binding Affinity and Selectivity
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
PHA-568487 is a selective and potent agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] This receptor is a key target in the cholinergic anti-inflammatory pathway and is implicated in various neurological and inflammatory processes.[2][3] Understanding the binding affinity and selectivity of PHA-568487 is critical for its application in preclinical research and potential therapeutic development. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and visual representations of its mechanism and selectivity.
Binding Affinity and Selectivity Profile
The binding profile of PHA-568487 is characterized by high affinity for the human α7 nAChR and significantly lower affinity for other tested receptors and ion channels, demonstrating its high selectivity.
Quantitative Binding Data
The affinity of a compound for its target is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The selectivity is assessed by comparing the Kᵢ value at the primary target to its affinity at other potential targets.
Table 1: Primary Target Binding Affinity of PHA-568487
| Target Receptor | Ligand Parameter | Value (nM) |
| α7 Nicotinic Acetylcholine Receptor | Kᵢ | 44 |
Data sourced from R&D Systems.
Table 2: Selectivity Profile of PHA-568487
| Off-Target Receptor/Channel | Ligand Parameter | Value (nM) | Percent Inhibition (%) |
| 5-HT₃ Receptor | Kᵢ | 2800 | Not Reported |
| α3β4 nAChR | IC₅₀ | > 100,000 | Not Reported |
| α1β1δγ nAChR | IC₅₀ | > 100,000 | Not Reported |
| α4β2 nAChR | Not Reported | Not Reported | < 1% |
| hERG Channel | Not Reported | Not Reported | 5% |
Data sourced from R&D Systems and Tocris Bioscience.[4]
The data clearly indicates that PHA-568487 is approximately 64-fold more selective for the α7 nAChR over the 5-HT₃ receptor and shows negligible activity at other tested nicotinic receptor subtypes and the hERG channel.[4]
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the standard method for determining the affinity and selectivity of a compound for a target receptor.[5][6][7] The data for PHA-568487 was likely generated using a competitive binding assay.
Principle
A competitive radioligand binding assay measures the ability of an unlabeled test compound (PHA-568487) to compete with a fixed concentration of a radiolabeled ligand for binding to a target receptor.[5][7] By incubating the receptor preparation with the radioligand and a range of concentrations of the test compound, the concentration at which the test compound inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Methodology (Hypothetical Reconstruction)
1. Receptor Preparation:
-
Membrane homogenates from cells recombinantly expressing the human α7 nAChR (for primary target affinity) or other receptors (for selectivity) are prepared.
-
The total protein concentration of the membrane preparation is quantified using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
A fixed concentration of a suitable radioligand for the α7 nAChR (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-Bungarotoxin) is used.
-
A range of concentrations of unlabeled PHA-568487 free base are prepared via serial dilution.
-
In a multi-well plate, the receptor membranes, radioligand, and varying concentrations of PHA-568487 are incubated together in an appropriate assay buffer.
-
Incubations are typically performed at room temperature or 37°C to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.[5][8] This process traps the receptor-bound radioligand on the filter while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in parallel experiments containing a high concentration of an unlabeled reference ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of PHA-568487. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Visualizations
Selectivity Profile of PHA-568487
The following diagram illustrates the high selectivity of PHA-568487 for its primary target compared to other receptors.
Caption: Logical diagram of PHA-568487's binding selectivity.
Downstream Signaling of α7 nAChR Activation
Activation of the α7 nAChR by an agonist like PHA-568487 triggers several intracellular signaling cascades, notably the cholinergic anti-inflammatory pathway.[3]
Caption: Simplified signaling pathway following α7 nAChR activation.
Experimental Workflow for Competitive Binding Assay
The diagram below outlines the key steps in a typical filtration-based competitive radioligand binding assay used to determine binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 4. PHA 568487 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
PHA 568487 Free Base: A Technical Guide for Cognitive Decline Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's and a consequence of various neurological insults like ischemic stroke, presents a significant and growing unmet medical need. The alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target due to its crucial role in cognitive processes, neuroinflammation, and neuronal survival. This technical guide provides an in-depth overview of PHA 568487, a selective α7 nAChR agonist, for its potential application in cognitive decline studies. This document details its mechanism of action, summarizes key preclinical findings in a structured format, outlines relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction to PHA 568487
PHA 568487 is a potent and selective agonist for the α7 nicotinic acetylcholine receptor.[1][2] Its ability to cross the blood-brain barrier makes it a viable candidate for targeting central nervous system disorders.[1] The therapeutic potential of PHA 568487 in the context of cognitive decline is primarily attributed to its dual action of enhancing cholinergic neurotransmission and mitigating neuroinflammation.[2][3]
Mechanism of Action
PHA 568487 exerts its effects by binding to and activating α7 nAChRs, which are ligand-gated ion channels highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[4][5] Activation of these receptors leads to a cascade of downstream signaling events that collectively contribute to its pro-cognitive and neuroprotective properties.
The primary mechanisms include:
-
Modulation of Neurotransmitter Release: Activation of presynaptic α7 nAChRs enhances the release of key neurotransmitters, including acetylcholine and glutamate, thereby facilitating synaptic plasticity.[4]
-
Anti-inflammatory Effects: PHA 568487 attenuates neuroinflammation by activating the cholinergic anti-inflammatory pathway. This involves the inhibition of the pro-inflammatory transcription factor NF-κB and a subsequent reduction in the production of inflammatory cytokines like IL-1β and TNF-α.[6][7]
-
Neuroprotection: The compound has been shown to reduce neuronal apoptosis and oxidative stress, contributing to the preservation of neuronal integrity in the face of pathological insults.[2][3]
Preclinical Efficacy in Cognitive Decline Models
Numerous preclinical studies have demonstrated the potential of PHA 568487 to ameliorate cognitive deficits in various animal models. The following tables summarize the key quantitative findings from this research.
Table 1: Effects of PHA 568487 on Cognitive Performance in Rodent Models
| Animal Model | Cognitive Task | Dosing Regimen | Key Findings | Reference |
| Aged Mice (PNDs) | Morris Water Maze | 0.3 mg/kg & 0.6 mg/kg (i.p.) | Attenuated surgery-induced decrease in platform crossings and time in target quadrant. | [6] |
| Mice with Ischemic Stroke and Bone Fracture | Behavioral Tests | 0.8 mg/kg (i.p.) daily for 2 days | Improved performance in behavioral tests compared to saline-treated mice. | [2][3] |
| Mice with Tibia Fracture and Endotoxemia | Contextual Fear Conditioning | Single 0.8 mg/kg (i.p.) dose | Significantly improved freezing behavior, indicating attenuated memory dysfunction. | [8] |
Table 2: Anti-inflammatory and Neuroprotective Effects of PHA 568487
| Animal Model | Biomarker | Dosing Regimen | Key Findings | Reference |
| Aged Mice (PNDs) | Serum IL-1β | 0.3 mg/kg & 0.6 mg/kg (i.p.) | Reduced surgery-induced increase in serum IL-1β levels. | [6] |
| Mice with Ischemic Stroke and Bone Fracture | Neuronal Apoptosis | 0.8 mg/kg (i.p.) daily for 2 days | Fewer apoptotic neurons (NeuN+ TUNEL+) in the brain. | [2][3] |
| Mice with Ischemic Stroke and Bone Fracture | Microglia/Macrophage Polarization | 0.8 mg/kg (i.p.) daily for 2 days | Fewer pro-inflammatory (M1) and more anti-inflammatory (M2) microglia/macrophages. | [2][3] |
| Rats with Cardiopulmonary Bypass | Brain Injury Markers (S-100β, NSE) | Not specified | Lower concentrations of S-100β and NSE in brain tissue. | [9] |
| Rats with Cardiopulmonary Bypass | Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Not specified | Lower levels of inflammatory cytokines in the serum. | [9] |
Experimental Protocols
This section provides detailed methodologies for key behavioral assays used to evaluate the efficacy of PHA 568487 in cognitive decline models.
Morris Water Maze (MWM)
The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[1][4][10][11][12][13][14][15]
-
Apparatus: A circular pool (typically 1.2-1.8 m in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. The pool is situated in a room with various distal visual cues.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds). If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
-
Data Collection and Analysis: An automated tracking system records the mouse's swim path, speed, and time spent in different quadrants of the pool. Key metrics include:
-
Escape Latency: The time taken to find the hidden platform during the acquisition phase. A shorter latency indicates better learning.
-
Time in Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located during the probe trial. More time in the target quadrant suggests better memory retention.
-
Platform Crossings: The number of times the mouse crosses the exact location where the platform used to be during the probe trial.
-
Novel Object Recognition (NOR) Test
The NOR test evaluates recognition memory, which is dependent on the integrity of the perirhinal cortex and hippocampus.[5][11][16][17][18][19][20]
-
Apparatus: An open-field arena. A variety of objects with different shapes, colors, and textures are used.
-
Procedure:
-
Habituation: The mouse is allowed to freely explore the empty arena for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration.
-
Test Phase: After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is then returned to the arena to explore.
-
-
Data Collection and Analysis: The time spent exploring each object (sniffing, touching) is manually or automatically recorded. The key metric is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory, as rodents have a natural preference for novelty.
Signaling Pathways
The pro-cognitive and neuroprotective effects of PHA 568487 are mediated by the activation of several intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways.
α7 nAChR-Mediated Anti-Inflammatory Pathway
Activation of α7 nAChRs on immune cells, such as microglia, triggers the cholinergic anti-inflammatory pathway, leading to a reduction in the production of pro-inflammatory cytokines.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 5. jneurosci.org [jneurosci.org]
- 6. α7 Nicotinic Acetylcholine Receptor May Be a Pharmacological Target for Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of α7 nicotinic acetylcholine receptors increases intracellular cAMP levels via activation of AC1 in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple species metabolism of PHA-568487, a selective alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cde.nlm.nih.gov [cde.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jacobs.berkeley.edu [jacobs.berkeley.edu]
PHA 568487 Free Base: A Technical Guide to its Modulation of Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PHA 568487 free base, a selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), and its significant role in the modulation of cytokine expression. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
PHA 568487 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR).[1][2] The activation of α7nAChR is a key component of the "cholinergic anti-inflammatory pathway," a physiological mechanism that inhibits the production of pro-inflammatory cytokines.[2] By binding to and activating α7nAChR on immune cells such as macrophages and peripheral blood mononuclear cells (PBMCs), PHA 568487 initiates an intracellular signaling cascade that ultimately suppresses the inflammatory response.[2][3] This targeted action makes PHA 568487 a compound of interest for investigating and potentially treating a variety of inflammatory conditions.[2][4]
Modulation of Cytokine Expression: Quantitative Data
PHA 568487 has been demonstrated to significantly reduce the expression of a broad range of pro-inflammatory cytokines in various experimental models. The following tables summarize the key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Cytokine Modulation in a Mouse Air Pouch Model of Acute Inflammation
| Cytokine/Chemokine | Dosage of PHA 568487 | Outcome | Reference |
| IL-6 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CCL27 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL5 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL10 (IP-10) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL11 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL1 (GRO1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CCL2 (MCP-1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| MIP-1α (CCL3) | 50 mg/kg (i.p.) | Significantly decreased | [5] |
| CXCL2 (MIP-2) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL16 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CXCL12 (SDF-1) | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
| CCL25 | 50 mg/kg (i.p.) | Significantly decreased | [5][6] |
Note: In this study, a lower dose of 5 mg/kg did not produce a significant effect on cytokine concentrations.[5]
Table 2: In Vitro Cytokine Modulation in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine/Chemokine | Cell Source | Treatment Conditions | Outcome | Reference |
| TNF-α | Healthy Controls & CAD Patients | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-1β | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-2 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-4 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-5 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-6 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-7 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-10 | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-12 (p70) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IL-17A | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| G-CSF | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| GM-CSF | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| IFN-γ | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| MCP-1 (CCL2) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
| MIP-1β (CCL4) | CAD Patients (first visit) | LPS (8.33 ng/mL) + PHA 568487 (83 µM) for 4h | Decreased | [2][4] |
CAD: Coronary Artery Disease
Signaling Pathway Modulation
Research indicates that the anti-inflammatory effects of PHA 568487 are mediated, at least in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, activation of α7nAChR by PHA 568487 can inhibit the downstream signaling cascade involving Myeloid differentiation primary response 88 (MyD88) and nuclear factor-kappa B (NF-κB).[3] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines.[1] By preventing the activation of NF-κB, PHA 568487 effectively dampens the transcription and subsequent release of these inflammatory mediators.[1][3]
Caption: Signaling pathway of PHA 568487 in cytokine modulation.
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the effects of PHA 568487 on cytokine expression.
In Vivo: Mouse Air Pouch Model of Acute Inflammation
-
Animal Model: Male C57BL/6J mice are typically used.
-
Air Pouch Creation: An air pouch is formed on the dorsal side of the mice by subcutaneous injection of sterile air. The pouch is re-inflated with sterile air after a few days to ensure its maintenance.
-
Treatment: Mice are treated with PHA 568487 (e.g., 5 mg/kg or 50 mg/kg) or a vehicle control via intraperitoneal (i.p.) injection.[6][7]
-
Inflammatory Challenge: Following treatment, inflammation is induced by injecting Lipopolysaccharide (LPS) into the air pouch.[6][7]
-
Sample Collection: After a defined period (e.g., 6 hours), the air pouch is lavaged with sterile saline to collect the exudate.[5][7]
-
Cytokine Analysis: The concentrations of various cytokines and chemokines in the collected exudate are quantified using a multiplex immunoassay (e.g., Bio-Plex Pro Mouse Cytokine 23-plex Assay).[5]
-
Cell Analysis: The number of immune cells in the exudate can be counted using a hematology analyzer.[6][7]
In Vitro: Human Peripheral Blood Mononuclear Cell (PBMC) Assay
-
PBMC Isolation: PBMCs are isolated from whole blood samples from healthy donors or patient cohorts using standard density gradient centrifugation.
-
Cell Culture: PBMCs are seeded in multi-well plates at a specific concentration (e.g., 2 x 10^5 cells/well) in a suitable culture medium.[8]
-
Stimulation: The cells are pre-treated with PHA 568487 (e.g., 83 µM) or a vehicle control, followed by stimulation with LPS (e.g., 8.33 ng/mL) to induce an inflammatory response. The cells are incubated for a specified duration (e.g., 4 hours) at 37°C.[4][8]
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The levels of a panel of cytokines in the supernatants are measured using a multiplex immunoassay, such as the Bio-Plex Pro Human Cytokine Panel 17-plex assay.[4]
-
Viability Assay: Cell viability after treatment with PHA 568487 is assessed using a standard method like the alamarBlue assay to rule out cytotoxic effects.[4]
Caption: Overview of in vivo and in vitro experimental workflows.
Conclusion
This compound demonstrates potent anti-inflammatory properties through the selective activation of the α7 nicotinic acetylcholine receptor. This activation leads to the suppression of the TLR4/MyD88/NF-κB signaling pathway, resulting in a broad-spectrum reduction of pro-inflammatory cytokine expression. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of α7nAChR agonists in inflammatory diseases. Further investigation into the precise molecular interactions and the compound's efficacy in various disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PHA 568487 Free Base in Vitro Cell Culture
These application notes provide detailed protocols for the in vitro use of PHA 568487 free base, a selective α-7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR) agonist. The intended audience for this document is researchers, scientists, and drug development professionals.
Introduction
PHA 568487 is a selective agonist of the α-7 nicotinic acetylcholine receptor (α-7 nAchR) that has demonstrated anti-inflammatory properties.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document outlines protocols for cell culture, treatment with PHA 568487, and subsequent analysis of cellular responses, including viability and cytokine production.
Mechanism of Action
PHA 568487 exerts its anti-inflammatory effects by activating the α-7 nAchR. This activation is linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[4][5] Upon binding of PHA 568487 to the α-7 nAchR, a signaling cascade is initiated that can suppress the degradation of IκBα, an inhibitor of NF-κB.[6][7] This prevents the translocation of NF-κB into the nucleus, thereby reducing the transcription of pro-inflammatory cytokine genes.[4] Another potential mechanism involves the activation of the JAK2/STAT3 signaling pathway, which can also contribute to the anti-inflammatory response.[4][6]
Below is a diagram illustrating the proposed signaling pathway of PHA 568487.
Experimental Protocols
This section provides detailed protocols for the in vitro use of PHA 568487 with human Peripheral Blood Mononuclear Cells (PBMCs) and the HL-1 cardiomyocyte cell line.
Cell Culture
Materials:
-
Whole blood from healthy volunteers
-
Ficoll-Paque density gradient medium
-
Phosphate Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[8][9]
Protocol for PBMC Isolation and Culture:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Seed the cells in appropriate culture plates at the desired density (e.g., 2 x 10^5 cells/well in a 96-well plate).[10]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Materials:
-
HL-1 cell line
-
Claycomb Medium supplemented with 10% FBS, 0.1 mM norepinephrine, 2 mM L-glutamine, and 1% penicillin-streptomycin.[11]
-
Gelatin/Fibronectin coating solution (0.02% gelatin, 1 µg/mL fibronectin)
-
0.05% Trypsin-EDTA
Protocol for HL-1 Cell Culture:
-
Coat culture flasks with the Gelatin/Fibronectin solution for at least one hour at 37°C.
-
Aspirate the coating solution before seeding the cells.
-
Thaw a cryovial of HL-1 cells rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing pre-warmed Claycomb medium and centrifuge at 500 x g for 5 minutes.[11]
-
Resuspend the cell pellet in fresh supplemented Claycomb medium and seed onto the coated flask.
-
Change the medium daily.
-
When cells reach confluency, passage them by washing with PBS, detaching with 0.05% Trypsin-EDTA, and reseeding in new coated flasks at a 1:2 or 1:3 split ratio.[11]
Treatment with PHA 568487
The following workflow outlines the general procedure for treating cells with PHA 568487.
Protocol for Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
For inflammatory stimulation studies with PBMCs, pre-treat the cells with Lipopolysaccharide (LPS) at a concentration of 8.33 ng/mL for a specified time before adding PHA 568487.[10]
-
Remove the existing medium from the cultured cells and replace it with the medium containing the different concentrations of PHA 568487.
-
Incubate the cells for the desired period (e.g., 4 hours for cytokine analysis in PBMCs, 20-24 hours for viability assays in HL-1 cells).[10][12]
Downstream Assays
Cell Viability Assay (alamarBlue Assay)
Materials:
-
alamarBlue™ Cell Viability Reagent
-
96-well plate reader (fluorescence or absorbance)
Protocol:
-
After the treatment period with PHA 568487, add alamarBlue™ reagent to each well at 10% of the culture volume.[13]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[1][12]
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.[12][13]
-
Calculate cell viability as a percentage of the untreated control.
Cytokine Analysis (Bio-Plex Pro™ Human Cytokine Assay)
Materials:
-
Bio-Plex Pro™ Human Cytokine Panel
-
Bio-Plex® system or a similar Luminex-based reader
Protocol:
-
Following treatment, centrifuge the cell culture plates to pellet the cells.
-
Carefully collect the supernatants, which contain the secreted cytokines.
-
Perform the Bio-Plex assay according to the manufacturer's instructions.[10][14] This typically involves:
-
Analyze the data using the Bio-Plex Manager™ software to determine the concentrations of various cytokines.
Data Presentation
The following tables summarize typical experimental parameters for in vitro studies with PHA 568487.
Table 1: Cell Seeding Densities
| Cell Line | Plate Format | Seeding Density | Reference |
| Human PBMCs | 96-well | 2 x 10^5 cells/well | [10] |
| HL-1 Cardiomyocytes | 96-well | 20,000 cells/well | [12] |
Table 2: PHA 568487 Treatment Conditions
| Cell Line | PHA 568487 Concentrations | Incubation Time | Co-treatment | Reference |
| Human PBMCs | 83 µM | 4 hours | LPS (8.33 ng/mL) | [10] |
| Human PBMCs | 10 µM, 100 µM | 24 hours | None | [10] |
| HL-1 Cardiomyocytes | 1 µM, 10 µM, 100 µM | 20-24 hours | None | [12] |
Conclusion
The protocols outlined in this document provide a framework for conducting in vitro studies to investigate the effects of this compound. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for researchers in the field of drug discovery and development.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alpha7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Does Not Affect Cardiac Function nor Myocardial Infarct Size in the Permanent Occlusion Model[v1] | Preprints.org [preprints.org]
- 4. Activation of the Macrophage α7 Nicotinic Acetylcholine Receptor and Control of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation Modulation via α7 Nicotinic Acetylcholine Receptor and Its Chaperone, RIC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 11. multichannelsystems.com [multichannelsystems.com]
- 12. allevi3d.com [allevi3d.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. bio-rad.com [bio-rad.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols: PHA 568487 Free Base in GH4-C1 Cell Line Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA 568487 free base is a selective agonist for the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR)[1][2]. The α7-nAChR is a crucial regulator of inflammation, and its stimulation has been shown to have immunomodulatory effects[3]. PHA 568487 has demonstrated anti-inflammatory properties in various studies, including the reduction of neuroinflammation and oxidative stress[1]. The proposed mechanism for these effects involves the dampening of the inflammatory response, potentially through the inhibition of NF-κB activation[2][4].
The GH4-C1 cell line, derived from a rat pituitary tumor, is a well-established model for studying hormone secretion and signal transduction pathways. While direct assays of PHA 568487 on GH4-C1 cells are not extensively documented, this application note provides a framework for hypothetically assessing the compound's activity in this cell line, focusing on cell viability and its impact on inflammatory signaling pathways.
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (7.21 mM)[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.21 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (7.21 mM)[2] |
Table 2: Effects of PHA 568487 on Cytokine Levels in an Acute Inflammation Model
| Cytokine | Effect of PHA 568487 Treatment |
| CCL27 | Decreased[5] |
| CXCL5 | Decreased[5] |
| IL-6 | Decreased[5] |
| CXCL10 | Decreased[5] |
| CXCL11 | Decreased[5] |
| CXCL1 | Decreased[5] |
| CCL2 | Decreased[5] |
| MIP-1α | Decreased[5] |
| MIP-2 | Decreased[5] |
| CXCL16 | Decreased[5] |
| CXCL12 | Decreased[5] |
| CCL25 | Decreased[5] |
Signaling Pathway and Experimental Workflow
Caption: PHA 568487 signaling pathway.
Caption: Experimental workflow for cell viability assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months[2]. Avoid repeated freeze-thaw cycles.
GH4-C1 Cell Culture
Materials:
-
GH4-C1 cell line
-
Complete growth medium (e.g., Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin)
-
Cell culture flasks
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Maintain GH4-C1 cells in T-75 cell culture flasks with complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
Materials:
-
GH4-C1 cells
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Harvest GH4-C1 cells and resuspend them in complete growth medium.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of PHA 568487 in complete growth medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest PHA 568487 concentration).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[6]
-
Add 100 µL of solubilization solution to each well and mix gently by pipetting to dissolve the formazan (B1609692) crystals.[6]
-
Incubate the plate in the dark for 2-4 hours at room temperature.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stimulation of the α7 Nicotinic Acetylcholine Receptor Protects against Neuroinflammation after Tibia Fracture and Endotoxemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
PHA 568487 free base animal model dosage and administration
Application Notes and Protocols: PHA-568487 Free Base
Introduction: PHA-568487 is a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR).[1] Activation of this receptor is known to play a role in modulating inflammation and cellular signaling.[2] Specifically, PHA-568487 has been shown to reduce neuroinflammation and oxidative stress and has demonstrated rapid brain penetration.[1] Its mechanism of action often involves the cholinergic anti-inflammatory pathway, which can inhibit the release of pro-inflammatory cytokines.[2][3] These properties make it a compound of interest for research into conditions with inflammatory components, such as ischemic stroke and other neurological injuries.[1][3]
These notes provide a summary of dosages and administration protocols for PHA-568487 free base in various preclinical animal models based on published research.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize the quantitative data for PHA-568487 administration across different animal models.
Table 1: PHA-568487 Dosage and Administration in Rodent Ischemic Stroke Models
| Animal Model | Species | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Permanent Middle Cerebral Artery Occlusion (pMCAO) | Mouse (C57BL/6J) | 0.8 mg/kg | Intraperitoneal (i.p.) | Injected on days 1 and 2 post-pMCAO | Yielded the best effect on reducing infarct volume and improving behavior tests.[1][4] |
| pMCAO + Tibia Fracture | Mouse (C57BL/6J) | 0.8 mg/kg | Intraperitoneal (i.p.) | Injected on days 1 and 2 post-pMCAO | Attenuated neuroinflammation, oxidative stress, and brain injury.[5] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat (Sprague-Dawley) | 1.25 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days, starting 1 hour post-MCAO | Resulted in significant neurofunctional improvement and stroke volume reduction.[6] |
| Ischemic Stroke | Rat | 1.25 mg/kg | Intraperitoneal (i.p.) | Daily | Reduced cerebral infarct volumes and improved neurologic outcome.[1] |
Table 2: PHA-568487 Dosage and Administration in Other Animal Models
| Animal Model | Species | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Cardiopulmonary Bypass (CPB) | Rat (Sprague-Dawley) | 0.8 mg/kg | Intraperitoneal (i.p.) | Single dose 30 minutes prior to CPB | Attenuated CPB-induced brain injury and reduced inflammatory factors.[3] |
| Air Pouch Inflammation (LPS-induced) | Mouse | 5 mg/kg and 50 mg/kg | Intraperitoneal (i.p.) | Single dose prior to LPS challenge | The 50 mg/kg dose significantly decreased 12 out of 33 pro-inflammatory cytokines.[7][8][9] |
| Metabolism Study | Rat, Dog, Monkey | Not Specified | Oral | Not Specified | Investigated the biotransformation and metabolites of the compound.[10] |
Signaling Pathway
PHA-568487 exerts its anti-inflammatory effects primarily through the activation of the α7nAChR, which in turn modulates downstream inflammatory signaling pathways. A key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) pathway. Activation of α7nAChR by PHA-568487 can suppress the TLR4/MyD88/NF-κB signaling cascade, leading to reduced phosphorylation of the NF-κB p65 subunit.[1][3] This prevents the translocation of NF-κB to the nucleus, thereby decreasing the transcription and release of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][11] Another pathway implicated is the JAK2-STAT3 pathway, which can be activated by α7nAChR to induce anti-inflammatory and anti-apoptotic effects.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alpha-7 nicotinic acetylcholine receptor agonist treatment reduces neuroinflammation, oxidative stress, and brain injury in mice with ischemic stroke and bone fracture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of α7 nicotinic receptor activation after ischemic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. Multiple species metabolism of PHA-568487, a selective alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Preparation of PHA 568487 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution for PHA 568487 free base, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist.[1] Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in experimental settings.
Compound Data Summary
Proper preparation begins with accurate compound information. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 288.34 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 527680-56-4 | [1][2][4] |
| Solubility (DMSO) | ≥ 2.08 mg/mL (≥ 7.21 mM) | [1] |
| Storage (Solid) | 3 years at -20°C or 2 years at 4°C | [1] |
| Storage (In Solvent) | 6 months at -80°C or 1 month at -20°C | [1] |
Experimental Protocol: 10 mM Stock Solution in DMSO
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous/Biotechnology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Microcentrifuge tubes or cryogenic vials (amber or wrapped in foil)
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
PHA 568487 is a bioactive compound; handle with care and avoid direct contact, inhalation, or ingestion.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Always wear appropriate gloves.
-
Consult the Safety Data Sheet (SDS) for PHA 568487 and DMSO before starting the procedure.
Step-by-Step Preparation Procedure
Objective: To prepare 1 mL of a 10 mM PHA 568487 stock solution.
Step 1: Calculation of Mass
To prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Convert Volume: 1 mL = 0.001 L
-
Convert Concentration: 10 mM = 0.010 mol/L
-
Calculate Mass: Mass (mg) = 0.010 mol/L * 0.001 L * 288.34 g/mol * 1000 mg/g Mass (mg) = 2.88 mg
Step 2: Weighing the Compound
-
Place a clean, empty microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh out 2.88 mg of this compound powder directly into the tared tube. Record the exact mass.
Step 3: Dissolving the Compound
-
Using a calibrated pipettor, add 1 mL of anhydrous DMSO to the tube containing the PHA 568487 powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.[1]
-
If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.
Step 4: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution.[1]
-
Dispense the solution into smaller, single-use volumes (e.g., 10 µL, 20 µL, or 50 µL) in sterile, light-protected cryogenic vials or microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1]
Visualization of Workflow
The following diagram illustrates the key steps involved in the preparation of the this compound stock solution.
Caption: Workflow for PHA 568487 Stock Solution Preparation.
References
PHA-568487 Free Base: Solubility Profile and Protocols for Application
For Researchers, Scientists, and Drug Development Professionals
Application Note
PHA-568487 free base is a selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a key player in the cholinergic anti-inflammatory pathway.[1] Its ability to reduce neuroinflammation makes it a compound of significant interest in drug discovery and development for neurodegenerative and inflammatory diseases.[1] This document provides a detailed overview of the solubility of PHA-568487 free base in common laboratory solvents, along with standardized protocols for its handling and application in experimental settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | PubChem |
| Molecular Weight | 288.34 g/mol | PubChem |
| CAS Number | 527680-56-4 | MedChemExpress |
Solubility Data
The solubility of PHA-568487 free base has been determined in dimethyl sulfoxide (B87167) (DMSO) and aqueous solutions. The data is summarized in the table below. It is important to note that for the free base, solubility in aqueous media is limited, while the fumarate (B1241708) salt form exhibits significantly higher aqueous solubility.
| Solvent | Solubility | Conditions |
| DMSO | 25 mg/mL (86.70 mM) | Requires ultrasonication, warming, and pH adjustment to 8 with HCl, and heating to 80°C.[1][2] |
| ≥ 2.08 mg/mL (7.21 mM) | In a prepared solution containing DMSO.[1][2] | |
| Water | Not explicitly quantified for the free base. | The fumarate salt is soluble to 100 mM. |
Protocols
I. Preparation of Stock Solutions
A critical step for in vitro and in vivo experimentation is the preparation of accurate and stable stock solutions of PHA-568487 free base.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a PHA-568487 free base stock solution.
Materials:
-
PHA-568487 free base
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Ultrasonic bath
-
Heating block or water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of PHA-568487 free base using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound to achieve the desired stock concentration (e.g., 25 mg/mL). It is crucial to use newly opened DMSO as it is hygroscopic, and water content can significantly impact solubility.[2]
-
Dissolution:
-
Vortex the solution to facilitate dissolution.
-
If the compound does not fully dissolve, utilize an ultrasonic bath for 10-15 minutes.
-
Gentle warming (e.g., to 80°C) and pH adjustment to 8 with dilute HCl may be necessary to achieve higher concentrations, as indicated by solubility data.[2]
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots in airtight, light-protected vials at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
II. Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
To determine the aqueous solubility of PHA-568487 free base in a specific buffer or medium, the shake-flask method is a reliable approach.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Materials:
-
PHA-568487 free base
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of PHA-568487 free base to a glass vial. The excess solid should be visually apparent.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to pellet the remaining solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of PHA-568487 in the clear filtrate using a validated HPLC method with a standard curve.
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound in the specific aqueous medium at the tested temperature.
Signaling Pathway
PHA-568487 acts as an agonist for the α7nAChR, which is a crucial component of the cholinergic anti-inflammatory pathway. Activation of this receptor on immune cells, such as macrophages, leads to a reduction in the production of pro-inflammatory cytokines.
α7nAChR-Mediated Anti-Inflammatory Signaling
Caption: Simplified signaling pathway of PHA-568487 via the α7nAChR.
Activation of the α7nAChR by agonists like PHA-568487 can trigger intracellular signaling cascades, including the JAK2/STAT3 pathway, and inhibit pro-inflammatory pathways like NF-κB. This leads to a downstream reduction in the transcription and release of pro-inflammatory cytokines. Furthermore, α7nAChR signaling has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response, by preventing the release of mitochondrial DNA. This multifaceted mechanism underscores the therapeutic potential of α7nAChR agonists in inflammatory conditions.
References
Application Notes and Protocols for the Preparation of PHA 568487 Free Base Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR) that has demonstrated potential in reducing neuroinflammation.[1][2][3] Due to its hydrophobic nature, PHA 568487 free base exhibits poor solubility in aqueous solutions, necessitating the use of a specialized vehicle for in vitro and in vivo studies. This document provides a detailed protocol for the preparation of a clear, injectable solution of this compound using a co-solvent system composed of polyethylene (B3416737) glycol 300 (PEG300) and polysorbate 80 (Tween-80).
Data Presentation
The following table summarizes the key quantitative data for the recommended formulation of this compound.
| Parameter | Value | Reference |
| Compound Name | This compound | N/A |
| Molecular Weight | 404.41 g/mol | |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (v/v) | [1] |
| Achievable Concentration | ≥ 2.08 mg/mL (≥ 5.14 mM) | [1] |
| Appearance | Clear Solution | [1] |
Mechanism of Action
PHA 568487 acts as a selective agonist for the α-7 nicotinic acetylcholine receptor.[1][2] This receptor is implicated in the cholinergic anti-inflammatory pathway, and its activation can lead to a reduction in the production of pro-inflammatory cytokines.[3][4] The signaling pathway is initiated by the binding of PHA 568487 to the α-7 nAchR, which can modulate downstream inflammatory cascades, such as inhibiting NF-κB activation.[2]
Figure 1: Simplified signaling pathway of PHA 568487.
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 2.08 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), high purity
-
Polyethylene glycol 300 (PEG300), low aldehyde
-
Tween-80 (Polysorbate 80), low aldehyde
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Warming bath (optional, set to 37°C)
Procedure:
-
Prepare Stock Solution:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
To do this, weigh the appropriate amount of PHA 568487 powder and dissolve it in the required volume of DMSO.
-
Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Vehicle Preparation and Compound Solubilization:
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL PHA 568487 stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until the solution is clear and homogenous. This step is crucial to ensure the compound is well-dispersated in the co-solvent before adding the aqueous component.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing. Tween-80 acts as a surfactant to stabilize the formulation and prevent precipitation.[5]
-
-
Addition of Aqueous Phase:
-
Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition of the saline is critical to prevent the compound from precipitating out of the solution.[5]
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The final solution should be clear.
-
If precipitation occurs, gentle warming (e.g., to 37°C) and/or sonication can be used to aid dissolution.[5]
-
It is highly recommended to prepare the final working solution fresh on the day of use to ensure stability and prevent potential degradation or precipitation.[5]
-
Figure 2: Experimental workflow for PHA 568487 solution preparation.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness during preparation | Incomplete dissolution of PHA 568487. | Gently warm the solution (e.g., to 37°C) and/or use a sonicator to aid dissolution. Ensure thorough mixing after the addition of each component.[5] |
| Precipitation upon addition of saline | The aqueous component was added too quickly, causing the drug to "crash out". | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing.[5] |
| Phase separation (oily droplets appear) | The components are not fully miscible at the prepared ratios or temperature. | Ensure the correct order of addition and thorough homogenization after each step. Gentle warming may also help.[5] |
| Crystallization of the drug over time | The formulation is supersaturated or unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.[5] |
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for PHA 568487 and all vehicle components for detailed safety information.
Disclaimer: The information provided in this document is for research purposes only. The protocols and formulations should be adapted and validated by the end-user for their specific experimental needs.
References
Application Notes and Protocols for PHA 568487 Free Base in Primary Neuronal Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA 568487 is a selective agonist for the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel highly expressed in the central nervous system, particularly in brain regions critical for cognitive function and neuronal survival.[1][2] Activation of the α7 nAChR is a promising therapeutic strategy for a variety of neurological and psychiatric disorders due to its role in modulating neuroinflammation, oxidative stress, and promoting neuronal survival.[1][3] PHA 568487 has demonstrated rapid brain penetration, making it a valuable tool for investigating the therapeutic potential of α7 nAChR activation in both in vivo and in vitro models.[3] These application notes provide detailed protocols for the use of PHA 568487 free base in primary neuronal culture experiments to explore its neuroprotective and mechanistic properties.
Mechanism of Action
PHA 568487 exerts its effects by binding to and activating the α7 nAChR. This receptor is a homo-pentameric channel with a high permeability to calcium ions (Ca2+). Upon agonist binding, the channel opens, leading to an influx of Ca2+ which, in turn, initiates a cascade of intracellular signaling pathways.[4] One of the key neuroprotective pathways activated by α7 nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt/Glycogen Synthase Kinase 3 beta (GSK3β) pathway.[5][6] Activation of Akt leads to the inhibitory phosphorylation of GSK3β, a protein implicated in promoting apoptosis and neuroinflammation.[5][7] By inhibiting GSK3β, PHA 568487 can promote neuronal survival and reduce detrimental inflammatory responses.[8][9]
Data Presentation
Due to a lack of specific published quantitative data for PHA 568487 in primary neuronal culture neuroprotection assays, the following table summarizes representative data for a closely related and well-characterized selective α7 nAChR agonist, PNU-282987. These values can serve as a starting point for designing experiments with PHA 568487.
| Parameter | Agonist | Cell Type | Neurotoxic Insult | Effective Concentration | Observed Effect | Reference |
| Neuronal Viability | PNU-282987 | Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 10 - 100 µM | Increased cell viability, decreased LDH release, reduced apoptosis. | [3] |
| Neurite Outgrowth | PNU-282987 | Primary Cortical Neurons | Amyloid-β (1-42) | Not specified | Attenuated the Aβ-induced reduction of neurite outgrowth. | [10] |
| Apoptosis | PNU-282987 | Primary Hippocampal Neurons | Amyloid-β (oligomers) | 10 µM | Not specified | [11] |
| Cytotoxicity | PNU-282987 | Human Basal Forebrain Cholinergic Neurons | Iso-Amyloid-β | 30 - 100 µM | Direct neuroprotective effects. | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has specific solubility characteristics. The following protocol is recommended for preparing a stock solution for cell culture experiments.[13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a solvent mixture of 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound in 10% DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).
-
To prepare a working stock solution, add 100 µL of the DMSO stock solution to 900 µL of the prepared solvent mixture.
-
Mix thoroughly by vortexing. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[13]
-
Sterile-filter the final stock solution through a 0.22 µm syringe filter before adding to the cell culture medium.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Neuroprotection Assay Against Glutamate (B1630785) Excitotoxicity in Primary Cortical Neurons
This protocol details a method to assess the neuroprotective effects of PHA 568487 against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons cultured on poly-D-lysine coated plates
-
Neuronal culture medium (e.g., Neurobasal medium with B27 supplement)
-
PHA 568487 stock solution
-
L-Glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Plating: Plate primary cortical neurons at a suitable density (e.g., 50,000-65,000 cells/cm²) and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Pre-treatment: Pre-treat the neurons with varying concentrations of PHA 568487 (e.g., 1, 10, 50, 100 µM, based on data for similar compounds) for 2 to 24 hours.[3] Include a vehicle control group.
-
Glutamate Insult: Induce excitotoxicity by adding L-glutamic acid to the culture medium at a final concentration of 100-250 µM.[1][4] Incubate for the desired duration (e.g., 15 minutes to 24 hours). Include a control group without glutamate insult.
-
Washout and Recovery: After the glutamate incubation period, remove the medium and wash the cells gently with pre-warmed PBS. Replace with fresh, glutamate-free culture medium (with or without PHA 568487, depending on the experimental design).
-
Assessment of Neuronal Viability: 24 to 48 hours after the glutamate insult, assess neuronal viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of neuronal viability for each treatment group relative to the control group (no glutamate, no PHA 568487).
Western Blot Analysis of Akt/GSK3β Signaling Pathway
This protocol describes how to investigate the mechanism of PHA 568487-mediated neuroprotection by examining the phosphorylation status of Akt and GSK3β.
Materials:
-
Primary cortical neurons cultured in 6-well plates
-
PHA 568487 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, and an antibody for a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat mature primary cortical neurons with PHA 568487 at an effective neuroprotective concentration for a specified time (e.g., 30 minutes to 6 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations
Caption: Signaling pathway of PHA 568487-mediated neuroprotection.
Caption: Experimental workflow for a neuroprotection assay.
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Dysfunction and Glutamate Excitotoxicity Studied in Primary Neuronal Cultures | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High content screen microscopy analysis of A beta 1-42-induced neurite outgrowth reduction in rat primary cortical neurons: neuroprotective effects of alpha 7 neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Concentration-response relationship of the α7 nicotinic acetylcholine receptor agonist FRM-17874 across multiple in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PHA 568487 Free Base in LPS-Induced Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA 568487 free base is a selective agonist for the alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a key component of the cholinergic anti-inflammatory pathway.[1] Activation of α7nAChR has been shown to attenuate inflammatory responses, making PHA 568487 a compound of interest for investigating and potentially treating inflammatory diseases. These application notes provide detailed protocols for utilizing this compound in common lipopolysaccharide (LPS)-induced inflammation models, both in vitro and in vivo. The primary mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2]
Mechanism of Action: α7nAChR-Mediated Inhibition of TLR4 Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. It primarily signals through TLR4, leading to the activation of the MyD88-dependent pathway and subsequent activation of the transcription factor NF-κB. This cascade results in the production and release of pro-inflammatory cytokines.[1]
PHA 568487, by activating the α7nAChR, interferes with this inflammatory cascade. The activation of α7nAChR can inhibit the TLR4/MyD88/NF-κB signaling pathway, thereby reducing the expression and release of various pro-inflammatory mediators.[1][2]
Data Presentation: Summary of In Vitro and In Vivo Effects
The anti-inflammatory effects of PHA 568487 have been quantified in both human peripheral blood mononuclear cells (PBMCs) and a mouse air pouch model. The following tables summarize the observed reduction in cytokine levels following treatment with PHA 568487 in the presence of an LPS challenge.
Table 1: Effect of PHA 568487 on Cytokine Production in LPS-Stimulated Human PBMCs
| Cytokine | Fold Change vs. LPS Control | Reference |
| TNF-α | Decreased | |
| IL-1β | Decreased | |
| IL-2 | Decreased | |
| IL-4 | Decreased | |
| IL-5 | Decreased | |
| IL-6 | Decreased | |
| IL-7 | Decreased | |
| IL-10 | Decreased | |
| IL-12 (p70) | Decreased | |
| IL-17A | Decreased | |
| G-CSF | Decreased | |
| GM-CSF | Decreased | |
| IFN-γ | Decreased | |
| MCP-1 | Decreased | |
| MIP-1β | Decreased |
Table 2: Effect of PHA 568487 on Cytokine Levels in a Mouse LPS-Induced Air Pouch Model
| Cytokine/Chemokine | Fold Change vs. LPS Control | Reference |
| IL-6 | Decreased | |
| CCL2 (MCP-1) | Decreased | |
| CCL3 (MIP-1α) | Decreased | |
| CCL25 | Decreased | |
| CCL27 | Decreased | |
| CXCL1 (KC) | Decreased | |
| CXCL2 (MIP-2) | Decreased | |
| CXCL5 | Decreased | |
| CXCL10 (IP-10) | Decreased | |
| CXCL11 | Decreased | |
| CXCL12 (SDF-1) | Decreased | |
| CXCL16 | Decreased |
Experimental Protocols
Preparation of this compound
Solubility and Stock Solution Preparation:
This compound is soluble in organic solvents such as DMSO and ethanol. For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
-
In Vitro Stock Solution (10 mM): Dissolve the appropriate amount of this compound in sterile DMSO to achieve a 10 mM concentration. Store aliquots at -20°C. Further dilute in cell culture medium to the final working concentration immediately before use.
-
In Vivo Formulation: A common vehicle for in vivo administration is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, a formulation of 10% DMSO in 90% corn oil can be used. Prepare fresh on the day of the experiment.
In Vitro Model: LPS-Stimulated Human PBMCs
This protocol describes the isolation of human PBMCs and the subsequent assessment of the anti-inflammatory effects of PHA 568487.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
LPS from E. coli (e.g., O111:B4)
-
96-well cell culture plates
-
Multiplex immunoassay kit for human cytokines
Protocol:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the final PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
-
Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 200 µL.
-
Prepare working solutions of PHA 568487 and LPS in complete RPMI 1640 medium.
-
Add PHA 568487 to the appropriate wells to achieve a final concentration of 83 µM.
-
Immediately add LPS to the wells to achieve a final concentration of 8.33 ng/mL.
-
Include appropriate controls: vehicle control (medium + DMSO), LPS only, and PHA 568487 only.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw the supernatants on ice.
-
Analyze the levels of pro-inflammatory cytokines using a multiplex immunoassay according to the manufacturer's instructions.
-
In Vivo Model: Mouse LPS-Induced Air Pouch
This model creates a subcutaneous cavity that allows for the localized administration of inflammatory stimuli and the subsequent collection of inflammatory exudate.
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Sterile air
-
0.22 µm syringe filters
-
This compound formulated for in vivo use
-
LPS from E. coli
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Air Pouch Formation:
-
On Day 0, anesthetize the mice. Shave and disinfect the dorsal area.
-
Inject 3 mL of sterile air (passed through a 0.22 µm filter) subcutaneously into the back of each mouse to create a pouch.
-
On Day 3, re-inflate the pouch by injecting another 3 mL of sterile air.
-
-
Inflammatory Challenge and Treatment:
-
On Day 6, administer PHA 568487 (e.g., 5-50 mg/kg) via intraperitoneal (i.p.) injection.
-
Approximately 30 minutes after PHA 568487 administration, inject 1 mL of LPS solution (e.g., 1 µg/mL in sterile PBS) directly into the air pouch.
-
Include a vehicle control group (vehicle i.p. + LPS in pouch) and a negative control group (vehicle i.p. + PBS in pouch).
-
-
Exudate Collection:
-
Six hours after the LPS injection, euthanize the mice.
-
Carefully expose the air pouch and inject 2-3 mL of sterile PBS into the cavity.
-
Gently massage the pouch to dislodge cells.
-
Aspirate the inflammatory exudate (lavage fluid).
-
-
Analysis:
-
Centrifuge the exudate at 400 x g for 10 minutes to pellet the cells.
-
Collect the supernatant and store at -80°C for cytokine analysis (e.g., ELISA or multiplex immunoassay).
-
The cell pellet can be resuspended and used for cell counting and differential analysis (e.g., to determine neutrophil infiltration).
-
Western Blot Protocol for TLR4 Signaling Pathway
This protocol provides a general framework for assessing the effect of PHA 568487 on the phosphorylation and expression of key proteins in the TLR4/MyD88/NF-κB pathway in macrophages (e.g., RAW 264.7 cells or bone marrow-derived macrophages).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
LPS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed macrophages in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with PHA 568487 at the desired concentration for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 0.5-2.0 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Conclusion
This compound serves as a valuable tool for investigating the role of the cholinergic anti-inflammatory pathway in various disease models. The protocols outlined above provide a comprehensive guide for researchers to study its effects on LPS-induced inflammation, from in vitro cell-based assays to in vivo models. By quantifying changes in cytokine production and analyzing key signaling pathways, these methods can help elucidate the therapeutic potential of α7nAChR agonists in inflammatory conditions.
References
- 1. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF‑κB signaling pathway during cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels Following PHA 568487 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for measuring cytokine level alterations in response to treatment with PHA 568487, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist. PHA 568487 has demonstrated significant anti-inflammatory properties by modulating cytokine production.[1][2][3][4][5] This document outlines the mechanism of action of PHA 568487, protocols for in-vitro and in-vivo experimental setups, and methods for quantifying cytokine levels. The provided data and methodologies are intended to assist researchers in designing and executing experiments to evaluate the immunomodulatory effects of this compound.
Introduction
PHA 568487 is a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR), which is a key component of the "cholinergic anti-inflammatory pathway".[6] Activation of α7nAChR has been shown to inhibit the release of pro-inflammatory cytokines, making it a promising therapeutic target for a variety of inflammatory diseases.[6][7] The anti-inflammatory effects of PHA 568487 are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[6][7] This document provides detailed protocols for treating cells and animal models with PHA 568487 and subsequently measuring the impact on cytokine production.
Data Presentation
The following tables summarize the observed effects of PHA 568487 on cytokine levels from in-vitro and in-vivo studies.
Table 1: Effect of PHA 568487 on Cytokine Levels in LPS-Stimulated Human PBMCs [1][2][4]
| Cytokine | Effect in Treatment-Naïve Coronary Artery Disease (CAD) Patients | Effect in Healthy Controls | Effect in CAD Patients after 6 months (Statin Treatment) |
| Pro-Inflammatory | |||
| TNF-α | Decreased | Decreased | Decreased |
| IL-1β | Decreased | No Significant Change | No Significant Change |
| IL-6 | Decreased | Increased | No Significant Change |
| IL-17A | Decreased | No Significant Change | Decreased (in lifestyle advice only subgroup) |
| IFN-γ | Decreased | No Significant Change | No Significant Change |
| IL-12 (p70) | Decreased | No Significant Change | No Significant Change |
| GM-CSF | Decreased | No Significant Change | Decreased (in lifestyle advice only subgroup) |
| G-CSF | Decreased | No Significant Change | No Significant Change |
| MCP-1 | Decreased | No Significant Change | No Significant Change |
| MIP-1β | Decreased | No Significant Change | Decreased (in lifestyle advice only subgroup) |
| IL-2 | Decreased | No Significant Change | Decreased (in lifestyle advice only subgroup) |
| IL-5 | Decreased | No Significant Change | No Significant Change |
| IL-7 | Decreased | No Significant Change | No Significant Change |
| Anti-Inflammatory | |||
| IL-10 | Decreased | No Significant Change | No Significant Change |
| IL-4 | Decreased | No Significant Change | Decreased (in lifestyle advice only subgroup) |
Table 2: Effect of PHA 568487 on Cytokine Levels in a Mouse Air Pouch Model of Acute Inflammation [3][5]
| Cytokine/Chemokine | Effect |
| IL-6 | Decreased |
| CCL27 | Decreased |
| CXCL5 | Decreased |
| CXCL10 | Decreased |
| CXCL11 | Decreased |
| CXCL1 (GRO1) | Decreased |
| CCL2 (MCP-1) | Decreased |
| MIP-1α (CCL3) | Decreased |
| CXCL2 (MIP-2) | Decreased |
| CXCL16 | Decreased |
| CXCL12 (SDF-1) | Decreased |
| CCL25 | Decreased |
Signaling Pathway
The anti-inflammatory effects of PHA 568487 are primarily mediated through the activation of the α7nAChR, which leads to the inhibition of the NF-κB signaling pathway.
Caption: PHA 568487 signaling pathway.
Experimental Protocols
Protocol 1: In-Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Measurement
This protocol is adapted from studies investigating the effect of PHA 568487 on cytokine production in human PBMCs.[1]
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
2. Cell Seeding:
-
Count the cells and assess viability using a method such as trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a concentration of 2 x 10^5 cells/well in triplicate.[1]
3. Cell Stimulation and Treatment:
-
To induce an inflammatory response, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 8.33 ng/mL.[1]
-
Concurrently, treat the cells with PHA 568487 at the desired concentration (e.g., 83 µM).[1] Include a vehicle control (e.g., DMSO) and an LPS-only control.
-
Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2.[1]
4. Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well and store at -80°C until cytokine analysis.
5. Cytokine Measurement:
-
Thaw the supernatants on ice.
-
Measure the concentrations of various cytokines using a multiplex immunoassay (e.g., Bio-Plex Pro Human Cytokine Panel) according to the manufacturer's instructions.[1] This allows for the simultaneous quantification of multiple cytokines in a small sample volume.
-
Alternatively, individual cytokines can be measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
6. Data Analysis:
-
Analyze the cytokine data using appropriate statistical methods, such as a mixed-effects model with correction for multiple comparisons.[1]
Caption: In-vitro experimental workflow.
Protocol 2: In-Vivo Treatment in a Mouse Model of Acute Inflammation and Cytokine Measurement
This protocol is based on the air pouch model of inflammation used to assess the in-vivo efficacy of PHA 568487.[5]
1. Air Pouch Creation:
-
Anesthetize mice and inject sterile air subcutaneously on the dorsum to create an air pouch.
-
Maintain the air pouch by re-injecting sterile air as needed.
2. Induction of Inflammation and Treatment:
-
On the day of the experiment, inject LPS into the air pouch to induce an inflammatory response.
-
Administer PHA 568487 intraperitoneally (i.p.) at the desired dose (e.g., 5 mg/kg or 50 mg/kg).[5] Include a vehicle-treated control group.
3. Sample Collection:
-
At a specified time point after LPS injection (e.g., 6 hours), euthanize the mice.[5]
-
Collect the exudate from the air pouch by washing the pouch with sterile PBS.
-
Collect blood via cardiac puncture for plasma preparation.
4. Sample Processing:
-
Centrifuge the air pouch exudate and blood samples to separate cells from the fluid.
-
Store the supernatant (exudate fluid) and plasma at -80°C until cytokine analysis.
5. Cytokine Measurement:
-
Thaw the samples on ice.
-
Measure cytokine and chemokine concentrations using a multiplex immunoassay designed for mouse samples.
6. Data Analysis:
-
Analyze the data using appropriate statistical tests, such as the Kruskal-Wallis test, to compare between treatment groups.[5]
Conclusion
PHA 568487 demonstrates potent anti-inflammatory effects by modulating the production of a wide range of cytokines. The protocols and data presented in these application notes provide a framework for researchers to investigate the immunomodulatory properties of PHA 568487 in various experimental settings. The use of multiplex immunoassays is recommended for a comprehensive analysis of cytokine profiles. Careful experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha 7 nicotinic acetylcholine receptor agonist PHA 568487 dampens inflammation in PBMCs from patients with newly discovered coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Does Not Affect Cardiac Function nor Myocardial Infarct Size in the Permanent Occlusion Model[v1] | Preprints.org [preprints.org]
- 6. α7 nicotinic acetylcholine receptor agonist inhibits the damage of rat hippocampal neurons by TLR4/Myd88/NF-κB signaling pathway during cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Long-Term Stability of PHA 568487 Free Base Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHA 568487 is a selective and potent agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel expressed in the central nervous system and peripheral tissues. As an orally active and brain-penetrant compound, PHA 568487 holds significant therapeutic potential for neurological and inflammatory disorders. The α7 nAChR is implicated in various physiological processes, including cognitive function and the regulation of inflammation. Activation of this receptor by an agonist like PHA 568487 can modulate downstream signaling pathways, offering a promising avenue for drug development.
Ensuring the stability of PHA 568487 free base solutions is paramount for obtaining accurate and reproducible results in preclinical and clinical research. This document provides detailed application notes and protocols for assessing the long-term stability of PHA 568487 solutions, drawing upon established principles of pharmaceutical stability testing.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of PHA 568487 is essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀N₂O₃ | MedChemExpress[1] |
| Molecular Weight | 288.34 g/mol | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Solubility | Soluble to 100 mM in water and DMSO | R&D Systems[2] |
| Purity | ≥98% | R&D Systems, Tocris Bioscience[2][3] |
Recommended Storage Conditions
Based on vendor-supplied information, the following storage conditions are recommended for this compound and its stock solutions to minimize degradation.
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | MedChemExpress[1] |
| 4°C | 2 years | MedChemExpress[1] | |
| In Solvent | -80°C | 6 months | MedChemExpress[1] |
| -20°C | 1 month | MedChemExpress[1] |
Potential Degradation Pathways
The primary degradation pathway for PHA 568487 is likely oxidation.[4] This is a common degradation route for many pharmaceuticals and can be influenced by factors such as exposure to oxygen, light, and trace metal ions. The quinuclidine (B89598) nitrogen and the benzo[1][3]dioxane moiety are potential sites for oxidative degradation.[4] Forced degradation studies are crucial to identify the specific degradation products and to develop stability-indicating analytical methods.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptor
Understanding the mechanism of action of PHA 568487 involves knowledge of the α7 nAChR signaling pathway. Upon binding of an agonist like PHA 568487, the receptor channel opens, leading to an influx of cations, primarily Ca²⁺. This increase in intracellular calcium triggers downstream signaling cascades, including the JAK2-STAT3 and PI3K-Akt pathways, which are known to mediate anti-inflammatory and anti-apoptotic effects.
Protocols for Stability Assessment
The following protocols are designed based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances.
Experimental Workflow for Stability Study
A systematic workflow is essential for a comprehensive stability assessment. This involves sample preparation, exposure to various stress conditions, and analysis at predetermined time points.
Protocol for Solution Preparation
-
Reagents and Equipment:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Further dilute the DMSO stock solution with PBS (pH 7.4) to the desired final working concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the solution into sterile, amber glass vials to protect from light and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the specified temperatures (-80°C, -20°C, 4°C, and room temperature).
-
Protocol for Forced Degradation Studies
-
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Conditions:
-
Acid Hydrolysis: Add 1 N HCl to the PHA 568487 solution to achieve a final HCl concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 N NaOH to the PHA 568487 solution to achieve a final NaOH concentration of 0.1 N. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 30% hydrogen peroxide to the PHA 568487 solution to achieve a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solution at 60°C for 7 days.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV/MS method.
Protocol for Stability-Indicating HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer (optional but recommended for peak identification).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the parent PHA 568487 peak from all degradation products formed during forced degradation studies.
Data Presentation and Interpretation
The stability of PHA 568487 in solution is assessed by monitoring the percentage of the initial concentration remaining over time. The formation of degradation products should also be quantified.
Long-Term Stability Data (Illustrative Example)
The following table presents a template for recording and comparing long-term stability data.
| Storage Condition | Time Point | % PHA 568487 Remaining | Total Degradants (%) |
| -80°C | 0 months | 100.0 | 0.0 |
| 3 months | 99.8 | 0.2 | |
| 6 months | 99.5 | 0.5 | |
| -20°C | 0 months | 100.0 | 0.0 |
| 1 month | 98.2 | 1.8 | |
| 3 months | 95.1 | 4.9 | |
| 4°C | 0 months | 100.0 | 0.0 |
| 1 week | 96.5 | 3.5 | |
| 1 month | 88.3 | 11.7 | |
| Room Temperature | 0 hours | 100.0 | 0.0 |
| 24 hours | 92.1 | 7.9 | |
| 1 week | 75.4 | 24.6 |
Forced Degradation Data (Illustrative Example)
This table provides a template for summarizing the results from forced degradation studies.
| Stress Condition | % PHA 568487 Degraded | Number of Degradants Detected | Major Degradant (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 15.2 | 3 | 8.5 min |
| 0.1 N NaOH, 60°C, 24h | 22.5 | 4 | 9.2 min |
| 3% H₂O₂, RT, 24h | 35.8 | 5 | 10.1 min |
| 60°C, 7 days | 18.9 | 3 | 8.5 min |
| Photostability | 8.7 | 2 | 7.8 min |
Logical Relationships in Stability Assessment
The successful assessment of long-term stability relies on a logical progression from understanding the molecule's properties to designing and executing appropriate studies, and finally, to interpreting the data to establish storage recommendations.
Conclusion
The long-term stability of this compound solutions is critical for its successful development as a therapeutic agent. This document provides a comprehensive framework, including detailed protocols and data presentation templates, to guide researchers in conducting robust stability studies. By adhering to these guidelines, researchers can ensure the quality and integrity of their experimental data, ultimately contributing to a more thorough understanding of the therapeutic potential of PHA 568487. It is strongly recommended to store stock solutions at -80°C for up to six months and to minimize exposure to light and oxygen. For short-term use, storage at -20°C for up to one month is acceptable.[1] Freshly prepared solutions are advised for all critical experiments.
References
- 1. database.ich.org [database.ich.org]
- 2. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve PHA 568487 free base stability in aqueous buffer
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of PHA 568487 free base in aqueous buffer systems. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is PHA 568487 and why is its stability in aqueous solutions a concern?
PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR) that has shown potential in reducing neuroinflammation and oxidative stress.[1] As a free base, it is a hydrophobic compound, which can lead to poor solubility and stability in aqueous buffers. Instability can result in compound degradation, leading to inaccurate and unreliable experimental results.
Q2: What are the likely degradation pathways for PHA 568487 in an aqueous buffer?
While specific degradation studies in aqueous buffers are not extensively available in the public domain, metabolic studies of PHA 568487 can provide insights into its potential chemical liabilities. The primary metabolic routes involve oxidation of the benzo[2][3]dioxane and the quinuclidine (B89598) nitrogen moieties.[4] Therefore, oxidation is a probable degradation pathway in aqueous solutions, especially in the presence of oxygen and light. Hydrolysis of the amide bond is another potential, though likely slower, degradation route depending on the pH of the buffer.
Q3: How can I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound is challenging to dissolve directly in aqueous buffers. A common practice is to first prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a stock solution of this compound. One supplier suggests a solubility of up to 25 mg/mL in DMSO with the aid of ultrasonication, warming, and pH adjustment to 8 with HCl.[1]
It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact the solubility and stability of the compound. [1]
Troubleshooting Guide
Issue: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue arising from the poor aqueous solubility of the compound. Here are several strategies to address this:
-
Decrease the Final Concentration: The final concentration of PHA 568487 in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is ideal, a slightly higher concentration (e.g., 0.1-0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Utilize Co-solvents and Excipients: The use of co-solvents and other excipients can significantly improve the solubility and stability of hydrophobic compounds.
Quantitative Data Summary: Solubility of this compound in Different Solvent Systems
| Formulation | Achievable Concentration (mg/mL) | Achievable Concentration (mM) | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 7.21 | Clear solution | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 7.21 | Clear solution | MedChemExpress |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 7.21 | Clear solution | MedChemExpress |
Note: The above table is based on data from a commercial supplier and represents solubility, which is a prerequisite for stability. Stability over time in these formulations should be experimentally verified.
Issue: Loss of compound activity or inconsistent results over time.
This may indicate degradation of PHA 568487 in your aqueous buffer. The following troubleshooting steps can help improve its stability:
-
pH Optimization: The stability of compounds can be highly pH-dependent. Since oxidation is a potential degradation pathway, avoiding highly acidic or basic conditions may be beneficial. It is recommended to perform a stability study across a range of pH values (e.g., pH 5, 6, 7.4, 8) to identify the optimal pH for your experiments.
-
Temperature Control: Degradation reactions are often accelerated at higher temperatures. Whenever possible, prepare solutions fresh and store them at 4°C or on ice during experiments. For long-term storage, stock solutions in anhydrous DMSO should be stored at -20°C or -80°C.
-
Light Protection: To minimize the risk of photodegradation, protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the aqueous buffer could improve stability. The compatibility of the antioxidant with your experimental system must be verified.
-
Prepare Fresh Solutions: The most reliable way to ensure the integrity of the compound is to prepare fresh dilutions from a frozen stock solution immediately before each experiment.
Experimental Protocols
Protocol 1: Preliminary Assessment of PHA 568487 Stability in Aqueous Buffer
This protocol provides a framework to evaluate the stability of PHA 568487 under different conditions.
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the stock solution to a final concentration of 10 µM in different aqueous buffers (e.g., Phosphate Buffered Saline at pH 6.0, 7.4, and 8.0).
-
Incubation: Aliquot the working solutions into separate, sealed vials for each time point and condition. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C) and under both light-exposed and light-protected conditions.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take one vial from each condition.
-
Analysis: Immediately analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound and detect any major degradants.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the stability profile.
Quantitative Data Summary: Hypothetical Stability of PHA 568487 (10 µM) in PBS at 25°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 6.0 | 95% | 85% |
| 7.4 | 92% | 80% |
| 8.0 | 88% | 70% |
Disclaimer: The data in this table is illustrative and intended to demonstrate how to present stability data. Actual results will vary and should be determined experimentally.
Visualizations
Signaling Pathway of PHA 568487
Caption: Agonistic action of PHA 568487 on the α7 nAChR leading to reduced neuroinflammation.
Experimental Workflow for Assessing Aqueous Stability
Caption: Workflow for evaluating the stability of PHA 568487 in aqueous buffer.
Logical Relationship for Troubleshooting Precipitation
Caption: Decision-making process for addressing precipitation of PHA 568487 in aqueous buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple species metabolism of PHA-568487, a selective alpha 7 nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of hygroscopic DMSO on PHA 568487 free base solubility
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of PHA 568487 free base, with a particular focus on the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
PHA 568487 is a selective agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR).[1] Its primary mechanism of action involves stimulating this receptor, which in turn can reduce neuroinflammation and oxidative stress.[1] Activation of the α7nAChR is a key component of the cholinergic anti-inflammatory pathway, which can modulate the immune response by inhibiting the release of pro-inflammatory cytokines through pathways such as the TLR4/Myd88/NF-κB signaling pathway.
Q2: I'm having trouble dissolving this compound in DMSO. What is the reported solubility?
The reported solubility of this compound in DMSO is 25 mg/mL (86.70 mM). However, achieving this concentration may require specific conditions, including the use of ultrasonic treatment, warming, and adjusting the pH to 8 with HCl, followed by heating to 80°C.[1] It is crucial to note that the hygroscopic nature of DMSO can significantly impact the actual achievable solubility.[1]
Q3: Why is the quality of DMSO so important for dissolving this compound?
DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly decrease its solvating power for certain organic compounds like this compound.[2] For this reason, it is strongly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1]
Q4: My PHA 568487 in DMSO solution was clear initially, but now I see precipitates. What could be the cause?
Precipitation of a previously dissolved compound from a DMSO stock solution can occur for several reasons. One common cause is temperature fluctuations; storing the solution at a lower temperature than when it was prepared can lead to crystallization. Another significant factor is the absorption of water by the DMSO over time, which reduces the solubility of the compound. Finally, freeze-thaw cycles can increase the probability of crystallization.[2]
Q5: What is the recommended storage procedure for this compound stock solutions in DMSO?
To maintain the integrity of your this compound stock solution, it is advisable to aliquot the solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and reduce the exposure of the stock to atmospheric moisture. Store these aliquots in a tightly sealed container in a dry environment at -20°C or -80°C for long-term stability.
Troubleshooting Guide
Problem: this compound powder is not dissolving in DMSO at the desired concentration.
| Possible Cause | Suggested Solution |
| Hygroscopic DMSO | Discard the current DMSO and use a fresh, unopened bottle of anhydrous, high-purity DMSO. Ensure the cap is replaced tightly immediately after use. |
| Insufficient Solvation Energy | Gently warm the solution in a water bath at 37°C for 10-15 minutes. Avoid excessive heat to prevent compound degradation. |
| Place the vial in a bath sonicator for 15-30 minutes to aid dissolution through ultrasonic agitation. | |
| Vigorously vortex the solution for 2-5 minutes. | |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution (e.g., 10 mM or 5 mM) to ensure complete dissolution under your laboratory conditions. |
| Compound Purity Issues | Verify the purity of the this compound using appropriate analytical methods. Impurities can affect solubility. |
Problem: The compound dissolves in DMSO but precipitates upon dilution in aqueous media for cell-based assays.
| Possible Cause | Suggested Solution |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in polarity can help keep the compound in solution. |
| Final DMSO Concentration is Too Low | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to the cells (typically ≤ 0.5%).[3] |
| Low Aqueous Solubility of the Compound | Consider the use of a co-solvent in your final aqueous medium. Common co-solvents include PEG300, Tween-80, or cyclodextrins.[1] |
Data Presentation
Impact of Water Content in DMSO on this compound Solubility (Illustrative Data)
Disclaimer: The following data is illustrative and intended to demonstrate the expected trend of decreased solubility with increasing water content in DMSO. Actual values should be determined experimentally.
| Water in DMSO (% v/v) | Expected Solubility of PHA 568487 (mg/mL) | Molar Concentration (mM) |
| 0 (Anhydrous) | ~25.0 | ~86.7 |
| 5 | ~15.0 | ~51.0 |
| 10 | ~8.0 | ~27.6 |
| 20 | ~2.5 | ~8.6 |
| 50 | <0.5 | <1.7 |
Experimental Protocols
Protocol for Determining the Thermodynamic Solubility of this compound in DMSO using the Shake-Flask Method
This protocol is a reliable method for determining the equilibrium solubility of a compound.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile vials with tight-sealing caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation: Add an excess amount of this compound powder to a sterile vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a known volume of anhydrous DMSO to the vial.
-
Equilibration: Tightly seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
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Separation of Undissolved Solid: After the equilibration period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticles.
-
Quantification:
-
Prepare a series of standard solutions of PHA 568487 in DMSO with known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered, saturated solution with DMSO to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
-
Data Reporting: Calculate the concentration of PHA 568487 in the saturated solution based on the calibration curve and the dilution factor. Report the solubility in mg/mL and mM at the specified temperature.
Visualizations
Caption: Signaling pathway of PHA 568487 via the α7nAChR.
Caption: Workflow for assessing the impact of hygroscopic DMSO.
References
PHA 568487 free base degradation products and detection
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation products of PHA 568487 free base and methods for their detection. The information is curated to assist in troubleshooting and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: While specific chemical degradation studies are not extensively published, insights can be drawn from in vivo metabolism studies, which can mimic oxidative degradation pathways. The primary routes of biotransformation, and therefore likely chemical degradation, involve oxidation. Key potential degradation products include:
-
Carboxylic Acids (M1 & M2): These are formed by the oxidative cleavage of the benzo[1][2]dioxane ring and are considered the principal metabolites.[1]
-
Quinuclidine (B89598) N-oxide (M12): This results from the oxidation of the quinuclidine nitrogen.[1]
-
Oxidized Benzo[1][2]dioxane Metabolites (M8, M10): These are precursors to the carboxylic acid forms.[1]
It is important to note that degradation under specific experimental conditions (e.g., extreme pH, temperature, light exposure) may produce other species not observed in metabolic studies.
Q2: How should I store this compound to minimize degradation?
A2: To ensure stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[3] If the compound is in solvent, it should be stored at -80°C and used within six months.[3] For long-term storage, desiccate the compound.
Q3: I see unexpected peaks in my chromatogram when analyzing PHA 568487. Could these be degradation products?
A3: Yes, the appearance of new peaks, especially with a corresponding decrease in the main PHA 568487 peak, is a strong indicator of degradation. To confirm, you should run a fresh sample from a new vial stored under optimal conditions. If the peaks are absent in the fresh sample, degradation of your working stock is likely. The expected retention times of the polar degradation products (like the carboxylic acids M1 and M2) would likely be shorter than the parent compound in a reverse-phase HPLC system.
Q4: What analytical techniques are suitable for detecting and quantifying PHA 568487 and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the most suitable method.
-
HPLC with a C18 column can separate the parent compound from its more polar degradation products.
-
UV detection can be used for quantification if reference standards for the degradation products are available.
-
MS detection is crucial for identifying unknown peaks by determining their mass-to-charge ratio (m/z) and fragmentation patterns, which can confirm the identity of the suspected degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or potency in bioassays. | Degradation of this compound into inactive or less active forms. | 1. Prepare fresh solutions from a properly stored stock. 2. Analyze the solution for the presence of degradation products using HPLC-MS. 3. Review solution preparation and storage procedures to prevent future degradation. |
| Appearance of new peaks in HPLC analysis. | Sample degradation due to improper storage, handling, or experimental conditions (e.g., pH, light, temperature). | 1. Confirm the identity of new peaks using mass spectrometry. 2. Perform a forced degradation study (see protocol below) to systematically identify degradation products under various stress conditions. 3. Optimize experimental conditions to minimize degradation. |
| Variability in experimental results. | Inconsistent levels of degradation between sample preparations. | 1. Standardize all sample preparation and handling procedures. 2. Always use freshly prepared solutions for critical experiments. 3. Include a quality control check of the PHA 568487 solution by HPLC before use in assays. |
Summary of Potential Degradation Products
| Product ID | Description | Metabolic Pathway | Reference |
| M1 & M2 | Carboxylic Acids | Oxidative cleavage of the dioxane ring | [1] |
| M12 | Quinuclidine N-oxide | Oxidation of the quinuclidine nitrogen | [1] |
| M8 & M10 | Oxidized benzo[1][2]dioxane | Oxidation of the benzo[1][2]dioxane moiety | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to intentionally degrade PHA 568487 under various stress conditions to identify potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate the solid compound and the stock solution at 80°C for 48 hours.
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 48 hours.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including a control (unstressed) sample, by HPLC-UV/MS.
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to the control.
- Identify and characterize new peaks using their mass spectral data.
Protocol 2: HPLC-MS Method for Detection
This is a general-purpose method that can be optimized for specific instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan a mass range that includes the parent compound (m/z 289.34 for [M+H]⁺) and potential degradation products (e.g., m/z 305 for N-oxide, and various masses for hydroxylated and ring-opened products).
Visualizations
Caption: Inferred degradation pathways of PHA 568487 based on metabolic data.
Caption: Workflow for investigating suspected sample degradation.
References
Technical Support Center: Cell Viability Assays with PHA 568487 Free Base
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PHA 568487 free base in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
PHA 568487 is a selective agonist of the alpha 7 nicotinic acetylcholine (B1216132) receptor (α-7 nAChR).[1] Its primary mechanism of action involves the activation of the cholinergic anti-inflammatory pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[2][3] Activation of α-7 nAChR by PHA 568487 has been shown to reduce neuroinflammation and oxidative stress.[4] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway and activation of the Nrf2 pathway.[2][4][5]
Q2: Does PHA 568487 treatment affect cell viability?
Based on current research, PHA 568487 has not been observed to have a significant effect on the viability of various cell types at typical experimental concentrations. Studies on human peripheral blood mononuclear cells (PBMCs) and HL-1 cardiomyocytes have shown no impact on cell viability when treated with PHA 568487 at concentrations up to 100 µM for 24 hours, as measured by the alamarBlue assay.[6][7][8]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro cell culture experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity.[9][10] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[9]
Q4: How should I prepare the working solution of PHA 568487 for my cell viability assay?
To prepare a working solution, the DMSO stock solution of PHA 568487 should be diluted in cell culture medium.[11] It is advisable to perform a stepwise dilution to prevent precipitation of the compound.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.[11]
Experimental Protocols & Data Presentation
General Protocol for a Cell Viability Assay with PHA 568487
This protocol provides a general framework. Specific parameters such as cell seeding density, compound concentration, and incubation time should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of PHA 568487 from a DMSO stock solution in a complete cell culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of PHA 568487 or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Perform the chosen cell viability assay (e.g., MTT, XTT, ATP-based, or alamarBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control.
Data on PHA 568487 and Cell Viability
The following table summarizes the observed effects of PHA 568487 on cell viability from published studies.
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect on Viability | Reference |
| Human PBMCs | alamarBlue | 10 µM - 100 µM | 24 hours | No significant effect | [6][7] |
| HL-1 Cardiomyocytes | alamarBlue | 1 µM - 100 µM | 20-24 hours | No significant effect |
Troubleshooting Guides
General Troubleshooting for Cell Viability Assays
This section provides guidance on common issues encountered during cell viability assays with small molecule inhibitors like PHA 568487.
| Issue | Possible Cause | Recommendation |
| High Background Signal | - Contamination of reagents or culture. | - Use sterile techniques and fresh reagents. |
| - Compound interferes with the assay reagent. | - Run a cell-free control with the compound to check for direct chemical reactions. | |
| - Phenol (B47542) red in the medium interferes with absorbance readings (MTT, XTT). | - Use phenol red-free medium for the assay incubation step. | |
| Low Signal or Poor Sensitivity | - Insufficient cell number. | - Optimize cell seeding density. |
| - Short incubation time with the assay reagent. | - Increase the incubation time according to the manufacturer's protocol. | |
| - The compound inhibits cellular metabolism without causing cell death. | - Use a cytotoxicity assay that measures membrane integrity (e.g., LDH release) to complement the viability assay. | |
| Inconsistent Results Between Replicates | - Uneven cell seeding. | - Ensure a homogenous cell suspension before seeding and use proper pipetting techniques. |
| - "Edge effect" in 96-well plates. | - Avoid using the outer wells of the plate or fill them with a sterile medium or PBS. | |
| - Compound precipitation. | - Ensure the compound is fully dissolved in the medium. Perform serial dilutions carefully. | |
| Discrepancy Between Different Viability Assays | - Different assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels vs. membrane integrity). | - Understand the principle of each assay. Using multiple assays with different endpoints can provide a more comprehensive picture of the compound's effect. |
| - The compound specifically interferes with the chemistry of one assay. | - Test for compound interference in cell-free systems. |
Specific Considerations for PHA 568487
-
Compound Stability: While specific stability data in culture media is not widely published, it is good practice to prepare fresh dilutions of PHA 568487 for each experiment.
-
Off-Target Effects: Although PHA 568487 is a selective α-7 nAChR agonist, at very high concentrations, off-target effects are always a possibility. It is recommended to use the lowest effective concentration to minimize this risk.
Visualizations
Caption: A typical workflow for assessing cell viability after treatment with PHA 568487.
Caption: A decision tree for troubleshooting inconsistent results in cell viability assays.
Caption: The signaling pathway activated by PHA 568487 through the α-7 nAChR.
References
- 1. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha7 nicotinic receptors as novel therapeutic targets for inflammation-based diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Guide to α-7 Nicotinic Acetylcholine Receptor Agonists: PHA 568487 vs. PNU-282987
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent α-7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, PHA 568487 and PNU-282987. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as neuroinflammation, cognitive enhancement, and other therapeutic areas where α-7 nAChR activation is a key mechanism.
Introduction
The α-7 nicotinic acetylcholine receptor is a ligand-gated ion channel widely expressed in the central nervous system and periphery. Its role in modulating cognitive processes, inflammation, and neuronal signaling has made it an attractive target for drug discovery. PHA 568487 and PNU-282987 are two selective agonists that have been instrumental in elucidating the function of this receptor. This guide offers a comparative overview of their pharmacological profiles and functional effects based on available preclinical data.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of PHA 568487 and PNU-282987. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources. Differences in experimental conditions should be considered when interpreting these values.
Table 1: Binding Affinity and Potency
| Parameter | PHA 568487 | PNU-282987 | Reference |
| Binding Affinity (Ki) for α-7 nAChR | 44 nM (human) | 26 nM (rat)[1][2], 27 nM (rat)[2] | |
| Potency (EC50) | Not explicitly found | 154 nM (rat α7-5HT3 chimera)[2] | [2] |
Table 2: Receptor Selectivity
| Receptor Subtype | PHA 568487 (Ki or IC50) | PNU-282987 (Ki or IC50) | Reference |
| 5-HT3 | 2800 nM (Ki) | 930 nM (Ki)[1], 4541 nM (IC50)[2] | |
| α3β4 nAChR | > 100 µM (IC50) | ≥ 60 µM (IC50) | [1] |
| α1β1δγ nAChR | > 100 µM (IC50) | ≥ 60 µM (IC50) | [1] |
| α4β2 nAChR | < 1% inhibition | - | |
| hERG | < 5% inhibition | - |
Signaling Pathways
Activation of the α-7 nAChR by agonists like PHA 568487 and PNU-282987 triggers several downstream signaling cascades. The primary mechanism involves the influx of cations, predominantly Ca2+, which in turn modulates various intracellular pathways.
Caption: α-7 nAChR agonist signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate experimental design and replication.
In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release in Human PBMCs
This protocol is a standard method to assess the anti-inflammatory properties of α-7 nAChR agonists.
Objective: To measure the ability of PHA 568487 or PNU-282987 to suppress the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treatment: Pre-incubate the cells with various concentrations of PHA 568487, PNU-282987, or vehicle control for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
Caption: Workflow for in vitro anti-inflammatory assay.
In Vivo Cognitive Enhancement Assay: Novel Object Recognition (NOR) Test in Mice
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effects of PHA 568487 or PNU-282987 on recognition memory in mice.
Methodology:
-
Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture, but similar in size and devoid of any innate motivational significance.
-
Habituation Phase (Day 1):
-
Place each mouse individually into the empty arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress and anxiety.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Administer PHA 568487, PNU-282987, or vehicle control (e.g., intraperitoneally) 30 minutes before the training session.
-
Place the mouse in the center of the arena, facing away from the objects, and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing/Choice Phase (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Tn - Tf) / (Tn + Tf). A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.
-
Caption: Novel Object Recognition test workflow.
Discussion and Conclusion
Both PHA 568487 and PNU-282987 are potent and selective agonists of the α-7 nAChR. Based on the available data, PNU-282987 appears to have a slightly higher binding affinity for the rat α-7 nAChR compared to the reported affinity of PHA 568487 for the human receptor. However, without direct comparative studies, it is difficult to definitively state which compound is more potent.
Both compounds have demonstrated anti-inflammatory effects by reducing the release of pro-inflammatory cytokines in vitro and in vivo.[3][4] In preclinical models of cognitive impairment, both agonists have shown promise in improving learning and memory.[5]
The choice between PHA 568487 and PNU-282987 will depend on the specific research question, the experimental model, and the desired pharmacokinetic properties. PNU-282987 is a well-characterized tool compound with a significant body of literature supporting its use. PHA 568487 is also a valuable research tool, and its distinct chemical structure may offer different pharmacokinetic or off-target profiles that could be advantageous in certain experimental contexts.
Researchers are encouraged to consult the primary literature for detailed experimental conditions and to consider the species-specific differences in receptor pharmacology when designing their studies. This guide serves as a starting point for a more in-depth evaluation of these important α-7 nAChR agonists.
References
Efficacy of PHA-568487 Versus Other Selective α-7 nAChR Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of PHA-568487 with other selective α-7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their potential therapeutic applications.
Introduction to α-7 nAChR Agonists
The α-7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system and peripheral tissues, including immune cells. Its activation is implicated in various physiological processes, including cognitive function and modulation of inflammation. Selective agonists of the α-7 nAChR are being investigated for their therapeutic potential in a range of disorders, from neurodegenerative diseases to inflammatory conditions. This guide focuses on the comparative efficacy of PHA-568487, a selective α-7 nAChR agonist, against other well-characterized agonists in this class.
Comparative Efficacy Data
The following tables summarize the quantitative data on the binding affinity, selectivity, and functional efficacy of PHA-568487 and other notable selective α-7 nAChR agonists.
Table 1: Binding Affinity and Selectivity of α-7 nAChR Agonists
| Compound | α-7 nAChR Ki (nM) | Selectivity Profile |
| PHA-568487 | 44 | 5-HT3 Ki = 2800 nM; α3β4 IC50 > 100 µM; α4β2 % inhibition < 1% |
| PNU-282987 | 27 | High selectivity over other nAChR subtypes |
| GTS-21 (DMXB-A) | ~5,200 (rat), ~11,000 (human) (EC50 values) | Activates α3β4 (EC50 = 21 µM) and inhibits α4β2 (IC50 = 17 µM) |
| AZD0328 | 338 (EC50) | Low activity at 5-HT3A, α4β2, and no activity at α3β4 |
| TC-5619 | 33 (EC50) | High selectivity over α4β2 (Ki > 10 µM) |
| PHA-543613 | 8.8 | Antagonist activity at 5-HT3 (Ki = 628 nM); no significant activity at other nAChRs |
Table 2: In Vivo Efficacy of PHA-568487 and Comparators
| Compound | Experimental Model | Key Findings |
| PHA-568487 | Murine Air Pouch Model of Inflammation | Dose-dependently decreased levels of 12 pro-inflammatory cytokines, including IL-6 and TNF-α.[1] |
| PHA-568487 | Permanent Myocardial Infarction in Mice | Did not alter infarct size or improve cardiac function despite its anti-inflammatory effects.[1] |
| PNU-282987 & GTS-21 | Alternaria-induced Airway Inflammation in Mice | Both agonists significantly reduced goblet cell hyperplasia, eosinophil infiltration, and ILC2 numbers in BALF. PNU-282987 showed a greater inhibitory effect on IKK and NF-κB phosphorylation compared to GTS-21.[2][3] |
Signaling Pathways
Activation of the α-7 nAChR triggers several downstream signaling cascades that mediate its diverse physiological effects. The following diagram illustrates the key pathways involved.
Caption: Key signaling pathways activated by α-7 nAChR agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for α-7 nAChR
This protocol is adapted from studies characterizing the binding of radioligands to neuronal nAChRs.[4][5]
Objective: To determine the binding affinity (Ki) of a test compound for the α-7 nAChR.
Materials:
-
Rat brain tissue (hippocampus or whole brain)
-
Radioligand: [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Nicotine (100 µM) or unlabeled MLA (1 µM)
-
Test compounds (e.g., PHA-568487) at various concentrations
-
Glass fiber filters (GF/C)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd, e.g., 1-2 nM for [3H]-MLA), and either buffer, non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the α-7 nAChR radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes
This protocol is a standard method for characterizing the functional activity of ion channels expressed in Xenopus oocytes.[6][7][8][9]
Objective: To determine the functional efficacy (EC50 and maximal response) of a test compound as an agonist at the α-7 nAChR.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α-7 nAChR
-
Injection needles and micromanipulator
-
Two-electrode voltage clamp setup
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Test compounds (e.g., PHA-568487) at various concentrations
-
Acetylcholine (ACh) as a reference agonist
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with approximately 50 nL of cRNA solution containing the human α-7 nAChR transcript.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply the test compound at various concentrations to the oocyte via the perfusion system. Apply acetylcholine as a positive control.
-
Record the inward current elicited by the agonist application.
-
Data Analysis: Measure the peak current amplitude for each concentration of the test compound.
-
Plot the normalized peak current as a function of agonist concentration and fit the data to a Hill equation to determine the EC50 and the maximal response relative to a saturating concentration of acetylcholine.
Caption: Workflow for the TEVC functional assay in Xenopus oocytes.
Murine Air Pouch Model of Inflammation
This in vivo model is used to assess the anti-inflammatory properties of test compounds.[10][11][12][13]
Objective: To evaluate the in vivo anti-inflammatory efficacy of an α-7 nAChR agonist.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile air
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS, or carrageenan)
-
Test compound (e.g., PHA-568487)
-
Phosphate-buffered saline (PBS)
-
Lavage buffer (e.g., PBS with 5 mM EDTA)
-
ELISA kits for cytokine quantification
Procedure:
-
Air Pouch Formation: On day 0, inject 3-5 mL of sterile air subcutaneously into the dorsal region of the mice to create an air pouch.
-
On day 3, re-inflate the pouch with 2-3 mL of sterile air to maintain the cavity.
-
Induction of Inflammation: On day 6, administer the test compound (e.g., PHA-568487) or vehicle control via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30 minutes), inject the inflammatory stimulus (e.g., 1 mL of 1% carrageenan or 1 µg/mL LPS in PBS) directly into the air pouch.
-
Exudate Collection: At a specific time point after the inflammatory challenge (e.g., 4 or 24 hours), euthanize the mice.
-
Inject a known volume of lavage buffer into the air pouch, gently massage the area, and then aspirate the fluid (exudate).
-
Analysis: Centrifuge the exudate to pellet the cells.
-
The supernatant can be used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
The cell pellet can be resuspended and used for total and differential leukocyte counts.
-
Data Analysis: Compare the cytokine levels and leukocyte infiltration in the test compound-treated group to the vehicle-treated control group to determine the anti-inflammatory effect.
Caption: Workflow for the murine air pouch model of inflammation.
References
- 1. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation [frontiersin.org]
- 3. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 10. An Air Pouch Mouse Model for Lipopolysaccharide-Induced Inflammatory Exudate Collection [jove.com]
- 11. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of a highly adaptable murine air pouch model for minimally invasive testing of the inflammatory potential of biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
PHA 568487 Free Base: A Viable Alternative to AZ6983 for α7 Nicotinic Acetylcholine Receptor Agonism
For researchers, scientists, and drug development professionals, the quest for potent and selective compounds targeting the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is of paramount importance. This receptor is a key player in modulating inflammation and cognitive processes, making it a significant target for therapeutic intervention in a range of disorders. This guide provides a comprehensive comparison of PHA 568487 free base and AZ6983, two selective agonists of the α7 nAChR, supported by available experimental data and detailed protocols.
Both PHA 568487 and AZ6983 have demonstrated efficacy in preclinical models by exerting anti-inflammatory effects. While direct comparative studies are limited, this guide consolidates available data to offer an objective overview of their performance, aiding researchers in selecting the appropriate tool for their specific experimental needs.
Quantitative Performance Comparison
| Parameter | This compound | AZ6983 |
| Target | α7 nicotinic acetylcholine receptor (α7 nAChR) | α7 nicotinic acetylcholine receptor (α7 nAChR) |
| Mechanism of Action | Selective Agonist | Selective Agonist |
| Binding Affinity (Ki) | 44 nM for α7 nAChR | Data not publicly available |
| Selectivity | >63-fold selective for α7 over 5-HT3 (Ki = 2800 nM) | Selective for α7 nAChR |
| IC50 | > 100 μM for α3β4 and α1β1δγ nAChRs | Data not publicly available |
| Reported Biological Effects | Reduces neuroinflammation and oxidative stress.[1] Prevents NF-κB activation.[1] Attenuates neuronal injury and reduces cerebral infarct volume in vivo. Dampens inflammatory response in human peripheral blood mononuclear cells (PBMCs).[2] | Decreases atherosclerosis in apoE-/- mice by 37-49%.[3] Reduces pro-inflammatory cytokine levels.[3][4] Increases phagocytosis by macrophages.[3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro α7 nAChR Activity Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the potency and efficacy of α7 nAChR agonists.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α7 nAChR
-
Nuclease-free water
-
Collagenase Type I
-
Barth's solution
-
Recording solution (e.g., Ringer's solution)
-
Agonist stock solutions (PHA 568487, AZ6983)
-
Two-electrode voltage clamp setup
Protocol:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application:
-
Prepare serial dilutions of the test compounds (PHA 568487 or AZ6983) in the recording solution.
-
Apply the agonist solutions to the oocyte for a defined period (e.g., 10 seconds) and record the induced current.
-
Wash the oocyte with recording solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each agonist concentration.
-
Normalize the responses to the maximal response obtained with a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
In Vitro NF-κB Reporter Assay
Objective: To assess the inhibitory effect of α7 nAChR agonists on NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (PHA 568487, AZ6983).
-
NF-κB activator (e.g., TNF-α or LPS).
-
Luciferase assay reagent.
-
96-well white, opaque cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the test compounds for 1 hour.
-
-
NF-κB Activation:
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours. Include a vehicle control (no activator) and a positive control (activator only).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the positive control.
-
Calculate the percentage of inhibition of NF-κB activity for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[1]
-
In Vivo Murine Air Pouch Model of Inflammation
Objective: To evaluate the anti-inflammatory effects of α7 nAChR agonists in vivo.
Materials:
-
Mice (e.g., C57BL/6).
-
Sterile air.
-
Inflammatory agent (e.g., carrageenan solution).
-
Test compounds (PHA 568487, AZ6983) formulated for injection.
-
Phosphate-buffered saline (PBS).
-
ELISA kits for cytokine measurement.
Protocol:
-
Air Pouch Formation:
-
On day 0, inject 3 mL of sterile air subcutaneously into the dorsal region of the mice.
-
On day 3, re-inflate the pouch with 2 mL of sterile air.[5]
-
-
Compound Administration:
-
On day 6, administer the test compounds or vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
-
Induction of Inflammation:
-
Sample Collection:
-
At a predetermined time point (e.g., 4 or 24 hours) after carrageenan injection, euthanize the mice.
-
Carefully collect the exudate from the air pouch by washing with a known volume of PBS.
-
-
Analysis:
-
Exudate Volume: Measure the total volume of the collected exudate.
-
Leukocyte Count: Determine the total number of leukocytes in the exudate using a hemocytometer.
-
Cytokine Analysis: Centrifuge the exudate to remove cells and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA or a multiplex assay.[7]
-
Conclusion
Both this compound and AZ6983 are valuable tools for investigating the role of the α7 nAChR in health and disease. PHA 568487 offers a well-characterized profile with publicly available binding affinity data, demonstrating its high potency and selectivity. AZ6983 has shown significant promise in preclinical models of atherosclerosis and inflammation. The choice between these compounds will depend on the specific research question, the experimental model, and the desired pharmacological profile. The provided protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the α7 nicotinic acetylcholine receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of alpha 7 nicotinic acetylcholine receptor (α7nAChR) inhibits atherosclerosis via immunomodulatory effects on myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 7. Animal behavioural test - Inflammation - Carrageenan mouse air pouch - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Validating the anti-inflammatory effects of PHA 568487 in different cell types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of PHA 568487, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonist, with other relevant compounds. The data presented is collated from multiple studies to offer an objective overview of its performance in various cell types. Detailed experimental protocols and signaling pathway diagrams are included to support the validation of its anti-inflammatory effects.
Executive Summary
PHA 568487 has demonstrated significant anti-inflammatory effects by modulating cytokine production in various immune cells. As a selective agonist of the α7 nAChR, its mechanism of action is primarily centered on the cholinergic anti-inflammatory pathway, which involves the inhibition of pro-inflammatory signaling cascades, notably the NF-κB pathway. This guide will delve into the quantitative data supporting these claims, compare its efficacy with other α7 nAChR agonists like GTS-21 and PNU-282987, and provide the necessary experimental frameworks for independent validation.
Comparative Data on Anti-inflammatory Effects
The anti-inflammatory potential of PHA 568487 and its counterparts is most evident in their ability to suppress the release of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS). The following tables summarize the quantitative data from studies on human Peripheral Blood Mononuclear Cells (PBMCs), mouse macrophages, and in vivo models.
Table 1: Effect of PHA 568487 on Cytokine Levels in Human PBMCs from CAD Patients [1][2][3][4][5][6]
| Cytokine | Treatment | % Reduction (Compared to LPS alone) |
| TNF-α | PHA 568487 | Significant Decrease |
| IL-1β | PHA 568487 | Significant Decrease |
| IL-6 | PHA 568487 | Significant Decrease |
| IL-2, IL-4, IL-5, IL-7, IL-10, IL-17A | PHA 568487 | Significant Decrease |
| G-CSF, GM-CSF, IFN-γ, MCP-1, MIP-1β | PHA 568487 | Significant Decrease |
Table 2: Comparative Effects of α7 nAChR Agonists on Pro-inflammatory Cytokine Expression in Macrophages/Microglia
| Compound | Cell Type | Cytokine | % Reduction (Compared to LPS alone) |
| PHA 568487 | Mouse Microglia/Macrophages | Phosphorylated NF-κB p65 | Significant Decrease |
| GTS-21 | Mouse Macrophages | IL-6, TNF | >50% |
| GTS-21 | BV2 Microglial Cells | iNOS, Pro-inflammatory cytokines | Significant Inhibition[7][8] |
| PNU-282987 | RAW264.7 Macrophages | TNF-α, IL-6, IL-1β (gene expression) | Significant Reduction[9] |
| PNU-282987 | RAW264.7 Macrophages | IL-6 (protein expression) | Significant Decrease[9] |
Table 3: In Vivo Anti-inflammatory Effects of PHA 568487 in a Mouse Air Pouch Model [10][11][12]
| Cytokine/Chemokine | Treatment (50 mg/kg) | Outcome |
| IL-6, CCL27, CXCL5, CXCL10, CXCL11, CXCL1 | PHA 568487 | Significantly Decreased |
| CCL2, MIP-1a, MIP-2, CXCL16, CXCL12, CCL25 | PHA 568487 | Significantly Decreased |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: α7 nAChR signaling cascade initiated by PHA 568487.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
Objective: To induce an inflammatory response in immune cells in vitro.
Materials:
-
Immune cells (e.g., human PBMCs, RAW264.7 macrophages)
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
Protocol:
-
Seed the immune cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[13]
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.[13]
-
The following day, remove the culture medium.
-
Add 100 µL of fresh medium containing LPS at a final concentration of 10-100 ng/mL to each well.[13]
-
Immediately proceed with the addition of the test compounds.
Treatment with α7 nAChR Agonists
Objective: To assess the anti-inflammatory effects of PHA 568487 and its alternatives.
Materials:
-
PHA 568487, GTS-21, PNU-282987 stock solutions
-
LPS-stimulated cells from the previous protocol
Protocol:
-
Prepare serial dilutions of the α7 nAChR agonists in the complete culture medium.
-
Add 100 µL of the agonist-containing medium to the LPS-stimulated cells. To achieve the desired final concentration, prepare 2x solutions of the agonists.[13]
-
Include appropriate controls: cells with medium only (negative control), cells with LPS only (positive control), and cells with agonist only.
-
Incubate the plate for a specified period (typically 4-24 hours) at 37°C and 5% CO2.[2][14]
Cytokine Quantification using ELISA
Objective: To measure the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
ELISA plate reader
Protocol:
-
Collect the cell culture supernatants from the treated and control wells.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.[15] This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.[15]
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Conclusion
The presented data strongly supports the anti-inflammatory effects of PHA 568487, positioning it as a potent modulator of the cholinergic anti-inflammatory pathway. Its ability to significantly reduce a broad spectrum of pro-inflammatory cytokines in various cell types highlights its therapeutic potential. The comparative analysis with other α7 nAChR agonists, GTS-21 and PNU-282987, reveals similar mechanisms of action, primarily through the inhibition of the NF-κB pathway. The provided experimental protocols and diagrams offer a robust framework for researchers to independently validate these findings and further explore the therapeutic applications of PHA 568487 in inflammatory diseases.
References
- 1. The alpha 7 nicotinic acetylcholine receptor agonist PHA 568487 dampens inflammation in PBMCs from patients with newly discovered coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. medrxiv.org [medrxiv.org]
- 4. Protective Effect of the α7 Nicotinic Receptor Agonist PNU-282987 on Dopaminergic Neurons Against 6-Hydroxydopamine, Regulating Anti-neuroinflammatory and the Immune Balance Pathways in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proinflammatory gene and protein expression alterations in human limbal aniridia fibroblasts | PLOS One [journals.plos.org]
Head-to-head comparison of PHA 568487 and A-582941
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed, objective comparison of two prominent research compounds, PHA-568487 and A-582941, both selective agonists for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). This receptor is a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with neurological and psychiatric disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the pharmacological and biological profiles of these two molecules.
Overview and Mechanism of Action
Both PHA-568487 and A-582941 are selective agonists of the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1][2] Activation of the α7 nAChR leads to the influx of calcium ions, which in turn modulates various downstream signaling pathways involved in synaptic plasticity, learning, memory, and inflammation.
A-582941 is characterized as a high-affinity partial agonist of the α7 nAChR.[1][2] Its pro-cognitive effects are linked to the activation of key signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB) pathways.[1][2]
PHA-568487 is also a selective α7 nAChR agonist with demonstrated neuroprotective and anti-inflammatory properties.[3][4] Its mechanism of action involves the reduction of neuroinflammation and oxidative stress.[3]
Quantitative Data Comparison
The following tables summarize the available quantitative data for PHA-568487 and A-582941 to facilitate a direct comparison of their in vitro and in vivo properties.
Table 1: In Vitro Pharmacological Profile
| Parameter | PHA-568487 | A-582941 |
| Target | α7 Nicotinic Acetylcholine Receptor | α7 Nicotinic Acetylcholine Receptor |
| Binding Affinity (Ki) | 44 nM (α7) | 10.8 nM (rat α7), 16.7 nM (human α7)[2] |
| Functional Potency (EC50) | Not explicitly found | 4260 nM (human α7, partial agonist), 2450 nM (rat α7, partial agonist)[1] |
| Selectivity | >63-fold for α7 over 5-HT3 (Ki = 2800 nM)[5] | ~15-fold for α7 over 5-HT3 (Ki = 150 nM)[2] |
Table 2: Preclinical Pharmacokinetic Profile (Rodents)
| Parameter | PHA-568487 | A-582941 |
| Bioavailability (Oral) | Orally active, but specific % not found[5] | ~100% (mouse), 90% (rat)[1] |
| Brain Penetration | Rapid brain penetration reported[3] | Excellent, Brain-to-plasma ratio of ~10 in mice[1] |
| Cmax (Brain) | Data not available | 285 ng/g (at 20 min post 1 µmol/kg i.p. in mouse)[1] |
| Tmax (Plasma) | Data not available | ~15 min (mouse, i.p.)[1] |
Signaling Pathways
Activation of the α7 nAChR by both PHA-568487 and A-582941 initiates downstream signaling cascades that are crucial for their observed biological effects.
A-582941 Signaling Pathway: A-582941 has been shown to activate pro-cognitive signaling pathways.[1][2] Upon binding to the α7 nAChR, it triggers a cascade involving the phosphorylation of ERK1/2 and CREB, which are critical for synaptic plasticity and memory formation.[1] Additionally, it has been implicated in the PI3K/Akt/GSK3β cell survival pathway.[1]
PHA-568487 Signaling Pathway: The primary reported signaling pathway for PHA-568487 is related to its anti-inflammatory and neuroprotective effects.[3] It is known to decrease the phosphorylation of NF-κB p65, a key regulator of inflammation, and increase the expression of antioxidant genes.[3]
References
- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of PHA 568487 Effects on Cytokine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of the effects of PHA 568487, a selective α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) agonist, on cytokine release. It compares its performance with alternative cytokine-modulating agents and presents supporting experimental data to aid in research and development decisions.
Reproducibility of PHA 568487's Anti-inflammatory Effects
Studies have consistently demonstrated the anti-inflammatory properties of PHA 568487 by showcasing its ability to suppress the release of a broad spectrum of pro-inflammatory cytokines across different experimental models. This suggests a reproducible mechanism of action.
In an in vivo murine air pouch model of acute inflammation, a high dose (50 mg/kg) of PHA 568487 significantly decreased the levels of 12 out of 33 measured cytokines.[1] These included chemokines involved in the recruitment of neutrophils and monocytes, such as CXCL1, CXCL2, CCL2, and IL-6.[1]
These findings are corroborated by in vitro studies on human peripheral blood mononuclear cells (PBMCs). In PBMCs from patients with newly diagnosed coronary artery disease (CAD), PHA 568487 markedly reduced the concentrations of 15 out of 17 cytokines upon stimulation with lipopolysaccharide (LPS).[2] The suppressed cytokines included key inflammatory mediators like TNF-α, IL-1β, IL-6, and IFN-γ.[2] Notably, in PBMCs from healthy controls, PHA 568487 also decreased TNF-α levels, although it showed an increase in IL-6 in this specific context.[2] The consistent dampening of a wide array of pro-inflammatory cytokines across both animal models and human cells underscores the reproducible nature of PHA 568487's immunomodulatory effects.
Comparative Analysis of Cytokine Inhibition
The following tables summarize the effects of PHA 568487 and two alternative cytokine inhibitors, Tocilizumab and Anakinra, on cytokine release. It is important to note that the data for PHA 568487 is derived from preclinical and in vitro studies, while the information for Tocilizumab and Anakinra is primarily from clinical use in treating severe cytokine release syndrome (CRS).
Table 1: Effects of PHA 568487 on Cytokine Release
| Model System | Stimulant | Cytokines Significantly Decreased | Key Findings |
| Murine Air Pouch Model | LPS | IL-6, CCL27, CXCL5, CXCL10, CXCL11, CXCL1, CCL2, MIP-1α, CXCL2, CXCL16, CXCL12, CCL25 | High dose (50 mg/kg) significantly reduced 12 out of 33 measured cytokines.[1] |
| Human PBMCs (CAD Patients) | LPS | IL-1β, IL-2, IL-4, IL-5, IL-6, IL-7, IL-10, IL-12(p70), IL-17A, G-CSF, GM-CSF, IFN-γ, MCP-1, MIP-1β, TNF-α | Dampened the release of 15 out of 17 measured cytokines.[2] |
| Human PBMCs (Healthy Controls) | LPS | TNF-α | Decreased TNF-α but increased IL-6 levels.[2] |
Table 2: Effects of Alternative Agents on Cytokine Release and Inflammatory Markers
| Agent | Mechanism of Action | Clinical Application for CRS | Effects on Cytokines/Inflammatory Markers |
| Tocilizumab | IL-6 receptor antagonist | CAR-T cell-induced CRS, COVID-19 | Reduces levels of C-reactive protein (CRP).[3] Directly inhibits IL-6 signaling. |
| Anakinra | IL-1 receptor antagonist | CAR-T cell-induced CRS/ICANS (refractory cases) | Inhibits IL-1α and IL-1β signaling.[4] |
| Other α7nAChR Agonists (e.g., GTS-21, PNU-282987) | Selective α7nAChR agonist | Preclinical research | Suppress pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in various models.[5][6] |
Experimental Protocols
In Vitro Stimulation of Human PBMCs with PHA 568487
This protocol is based on the methodology described in the study by Mjörnstedt et al. (2024).[2]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.
-
Seeding: PBMCs are seeded in triplicate in 96-well plates at a concentration of 2 x 10^5 cells per well.
-
Stimulation: The cells are stimulated with Lipopolysaccharide (LPS) at a concentration of 8.33 ng/mL.
-
Treatment: PHA 568487 is added to the wells at a concentration of 83 µM.
-
Incubation: The plates are incubated for 4 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Analysis: The levels of various cytokines in the supernatants are analyzed using a multiplex immunoassay, such as the Bio-Plex Pro Human Cytokine Panel 17-plex assay.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathway of PHA 568487 and the general experimental workflow for assessing cytokine release.
References
- 1. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. contagionlive.com [contagionlive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Frontiers | Targeting α7 nicotinic acetylcholine receptors for chronic pain [frontiersin.org]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
α7 Nicotinic Acetylcholine Receptor Agonist PHA 568487: A Comparative Guide to its Research Limitations and Negative Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, PHA 568487, with alternative compounds. It focuses on negative results and limitations observed in preclinical research, supported by experimental data and detailed methodologies.
PHA 568487, a selective agonist for the α7 nAChR, has been investigated for its anti-inflammatory and neuroprotective properties. While some studies have demonstrated its potential in modulating inflammatory responses, a critical evaluation of the existing research reveals significant limitations and negative outcomes, particularly in cardiovascular models. This guide synthesizes these findings to offer a balanced perspective on the therapeutic potential of PHA 568487.
Key Negative Finding: Lack of Efficacy in a Myocardial Infarction Model
A pivotal study investigating the effects of PHA 568487 in a permanent occlusion model of acute myocardial infarction in mice yielded negative results.[1] Despite demonstrating anti-inflammatory effects in an acute air pouch model, PHA 568487 failed to improve cardiac function or reduce infarct size in the myocardial infarction model.[1][2][3] This lack of translation from a localized inflammation model to a complex cardiovascular disease model is a significant limitation of the compound.
Comparative Performance in Myocardial Infarction Models
| Compound | Model | Key Findings |
| PHA 568487 | Permanent Occlusion (Mouse) | No improvement in ejection fraction, cardiac output, or stroke volume. No reduction in infarct size.[1][2][3] |
| PNU-120596 | Ischemia-Reperfusion (Rat) | Markedly decreased infarct size and ultrastructural damage. Reduced serum creatine (B1669601) kinase and lactate (B86563) dehydrogenase.[4] |
| PNU-282987 | Ischemia-Reperfusion (Rat) | Cardioprotective effects with improved ejection fraction after four weeks of daily treatment. |
It is crucial to note that the models used for PHA 568487 and the alternatives were different (permanent occlusion vs. ischemia-reperfusion), which could contribute to the differing outcomes. However, the failure of PHA 568487 to show any benefit in a relevant cardiovascular model raises concerns about its therapeutic utility in this area.
Anti-Inflammatory Profile: A More Nuanced Picture
In a mouse air pouch model of acute inflammation, PHA 568487 demonstrated a clear anti-inflammatory effect by significantly decreasing the concentration of 12 out of 33 measured cytokines.[1][2][3] This highlights the compound's ability to modulate inflammatory pathways. However, when compared to other α7 nAChR agonists, the profile is not consistently superior, and in some contexts, alternatives have shown more robust or broader effects.
Comparative Anti-Inflammatory Effects (Cytokine Modulation)
| Compound | Model | Key Cytokines Modulated |
| PHA 568487 | Air Pouch (Mouse) | Decreased IL-6, CCL27, CXCL5, CXCL10, CXCL11, CXCL1, CCL2, MIP1a, MIP2, CXCL16, CXCL12, and CCL25.[1] |
| PNU-120596 | Carrageenan-induced Hind Paw Inflammation (Rat) | Attenuated the increase in TNF-α and IL-6 levels.[5][6] |
| PNU-282987 | Alternaria-induced Airway Inflammation (Mouse) | Reduced IL-5 and IL-13 production.[7][8][9] |
| AZD0328 | - | Data on specific cytokine modulation in comparable inflammatory models is limited. |
The data suggests that while PHA 568487 has anti-inflammatory properties, its efficacy is model-dependent and does not necessarily translate to all inflammatory conditions.
Impact on the NF-κB Signaling Pathway
The anti-inflammatory effects of α7 nAChR agonists are often attributed to their ability to inhibit the NF-κB signaling pathway. PHA 568487 has been shown to be involved in this pathway. However, quantitative comparisons with alternatives are necessary to understand its relative potency.
Comparative Effects on NF-κB Signaling
| Compound | Model/Cell Type | Quantitative Effect on NF-κB Pathway |
| PHA 568487 | Human PBMCs | Involved in the NF-κB pathway, but specific quantitative data on phosphorylation inhibition is not readily available.[10] |
| PNU-120596 | Myocardial Ischemia-Reperfusion (Rat) | Significant inhibition of NF-κB activation.[4] |
| PNU-282987 | DSS-induced Colitis (Mouse) / ILC2s (Mouse) | Significantly downregulated the phosphorylation of IκBα and NF-κB p65.[7][11] |
| AZD0328 | - | Limited data on direct quantitative effects on NF-κB signaling in inflammatory models. |
Studies on PNU-282987, for instance, provide more direct evidence of significant inhibition of key components of the NF-κB pathway.[7][11]
Experimental Protocols
Murine Air Pouch Model of Acute Inflammation
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. This is typically repeated after a few days to maintain the pouch.
-
Induction of Inflammation: A pro-inflammatory agent, such as lipopolysaccharide (LPS) or carrageenan, is injected into the air pouch.
-
Treatment: PHA 568487 or a comparator compound is administered, usually intraperitoneally, at a specified time relative to the inflammatory challenge.
-
Sample Collection: After a defined period, the exudate from the air pouch is collected.
-
Analysis: The collected exudate is analyzed for inflammatory cell count and cytokine concentrations using methods like multiplex assays.[1]
Permanent Occlusion Model of Myocardial Infarction in Mice
-
Anesthesia and Ventilation: Mice are anesthetized and placed on a ventilator.
-
Thoracotomy: A surgical incision is made to expose the heart.
-
Ligation: The left anterior descending (LAD) coronary artery is permanently ligated with a suture.
-
Treatment: The test compound (e.g., PHA 568487) or vehicle is administered.
-
Assessment of Cardiac Function: Echocardiography is performed at various time points (e.g., 24 hours and 7 days post-infarction) to measure parameters like ejection fraction, cardiac output, and stroke volume.
-
Infarct Size Measurement: At the end of the study, hearts are excised, sectioned, and stained (e.g., with triphenyltetrazolium (B181601) chloride) to determine the size of the infarcted area.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of α7 nAChR activation leading to the inhibition of the NF-κB pathway.
Caption: Experimental workflow for the permanent occlusion myocardial infarction model in mice.
Conclusion
The available evidence suggests that while PHA 568487 exhibits anti-inflammatory properties in certain preclinical models, its efficacy is not consistently demonstrated across different and more complex disease models, most notably in a mouse model of myocardial infarction. Alternative α7 nAChR agonists, such as PNU-120596 and PNU-282987, have shown more promising results in cardiovascular and other inflammatory models, although direct comparative studies are limited. Researchers and drug development professionals should consider these limitations and negative findings when evaluating the therapeutic potential of PHA 568487 and prioritize further investigation into more robustly effective alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Alpha 7 Nicotinic Acetylcholine Receptor Agonist PHA 568487 Reduces Acute Inflammation but Does Not Affect Cardiac Function or Myocardial Infarct Size in the Permanent Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of PNU-120596, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective α7 Nicotinic Acetylcholine Receptor Agonist, PNU-282987, Attenuates ILC2s Activation and Alternaria-Induced Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Protective effect of α7 nicotinic acetylcholine receptor activation on experimental colitis and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for PHA 568487 Free Base
For research use only. Not for human or veterinary use.
This document provides crucial safety and logistical information for handling PHA 568487 free base, a selective alpha 7 nicotinic acetylcholine (B1216132) receptor (α-7 nAchR) agonist. As a potent neuroactive compound, it requires stringent safety protocols to prevent exposure.
Immediate Safety Precautions: Personal Protective Equipment (PPE)
Given that this compound is a potent neuroactive compound, a cautious approach to personal protection is mandatory. While a specific Safety Data Sheet (SDS) is not publicly available, the following PPE recommendations are based on guidelines for handling potent pharmaceutical compounds and data from an SDS for a similar α-7 nAchR agonist mixture.[1]
Standard Laboratory Attire:
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required.
Recommended PPE for Handling this compound:
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Hand Protection | Nitrile gloves (single pair) | Double-gloving with nitrile gloves |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Respiratory Protection | Not generally required for small quantities handled in a certified chemical fume hood | A NIOSH-approved respirator may be necessary for handling larger quantities or when engineering controls are not available. |
| Body Protection | Standard lab coat | Disposable gown or apron |
*Higher risk operations include handling powders, generating aerosols, or working with larger quantities.
Operational Plans: Handling and Disposal
Proper handling and disposal procedures are critical to ensure the safety of personnel and the environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. For operations with a higher potential for aerosol generation, a glove box or other containment enclosure is recommended.[2][3]
-
Restricted Access: The area where the compound is handled should be clearly marked and access should be restricted to authorized personnel only.
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe dust or vapors.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Prepare a designated work area and decontaminate it thoroughly after use.
-
In case of accidental exposure, seek immediate medical attention.[1]
Storage:
-
Store the compound in a tightly sealed, light-resistant container.
-
Powder: Store at -20°C for up to 2 years.
-
Stock Solutions (in DMSO): Store at -80°C for up to 6 months.
Disposal Plan:
-
Waste Generation: All disposable materials that come into contact with this compound (e.g., gloves, pipette tips, vials) should be considered hazardous waste.
-
Waste Collection: Collect all contaminated waste in a clearly labeled, sealed container.
-
Disposal Method: Dispose of waste containing this compound through a licensed hazardous waste disposal company. Incineration is often the preferred method for potent pharmaceutical compounds. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol: In Vivo Solution Preparation
This protocol provides a method for preparing a solution of this compound for administration in research animals, as described by MedChemExpress.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a DMSO stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the final formulation (for a 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the DMSO stock solution (20.8 mg/mL). b. Mix the solution thoroughly. c. Add 50 µL of Tween-80 and mix again until the solution is homogeneous. d. Add 450 µL of Saline to bring the final volume to 1 mL. e. The final concentration of this working solution will be 2.08 mg/mL.
Quantitative Data Summary:
| Parameter | Value |
| Molecular Weight | 288.34 g/mol |
| Purity | ≥98% |
| Solubility (in formulation) | ≥ 2.08 mg/mL |
| Storage (Powder) | -20°C |
| Storage (DMSO Stock) | -80°C |
Signaling Pathway and Experimental Workflow
PHA 568487 is a selective agonist for the α7 nicotinic acetylcholine receptor (α-7 nAchR), which is involved in modulating neuroinflammation.[4] Activation of this receptor can lead to downstream signaling that reduces the expression of inflammatory molecules.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
